molecular formula C15H17N5O3 B609810 P516-0475 CAS No. 1359627-33-0

P516-0475

カタログ番号: B609810
CAS番号: 1359627-33-0
分子量: 315.33
InChIキー: IFMRJCJHUJEJJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

P516-0475 is a novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. This compound induces quorum sensing by stabilizing SHP pheromones in culture.

特性

CAS番号

1359627-33-0

分子式

C15H17N5O3

分子量

315.33

IUPAC名

N-(3-Methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline-3-carboxamide

InChI

InChI=1S/C15H17N5O3/c1-9-4-5-11-10(8-9)17-15(22)13-12(18-19-20(11)13)14(21)16-6-3-7-23-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,21)(H,17,22)

InChIキー

IFMRJCJHUJEJJY-UHFFFAOYSA-N

SMILES

O=C(C1=C2N(N=N1)C3=C(C=C(C)C=C3)NC2=O)NCCCOC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

P516-0475;  P5160475;  P516 0475;  P-5160475;  P 5160475

製品の起源

United States

Foundational & Exploratory

P516-0475: Mechanistic Profile and Experimental Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: P516-0475: Small Molecule Rgg2/3 Agonist & PepO Inhibitor Content Type: Technical Guide / Whitepaper Audience: Researchers, Microbiologists, and Drug Discovery Specialists

Executive Summary

This compound is a synthetic small molecule identified as a potent agonist of the Rgg2/3 quorum sensing (QS) system in Streptococcus pyogenes (Group A Streptococcus, GAS).[1][2][3] Unlike canonical agonists that directly bind transcriptional regulators, this compound functions through a distinct mechanism: it acts as an uncompetitive inhibitor of PepO , a metalloendopeptidase responsible for degrading Short Hydrophobic Peptide (SHP) pheromones. By inhibiting PepO, this compound stabilizes endogenous or sub-threshold concentrations of SHP, thereby amplifying the quorum sensing signal, inducing biofilm formation, and promoting lysozyme resistance.

This guide details the physicochemical properties, mechanism of action (MOA), and validated experimental protocols for utilizing this compound in microbiological research.

Chemical & Pharmacological Profile

Physicochemical Properties

This compound was originally identified via a high-throughput screen (HTS) of a diverse chemical library (e.g., ChemDiv/Vitas-M).

PropertyDescription
Compound ID This compound
Primary Target PepO (Endopeptidase O, a neprilysin-like metalloprotease)
Mechanism Class Uncompetitive Enzyme Inhibitor / Indirect QS Agonist
Activity Requirement Requires presence of trace/sub-threshold SHP pheromones (SHP2 or SHP3)
Phenotypic Output Biofilm induction, Lysozyme resistance, shp gene upregulation
Solubility Soluble in DMSO (typically stored as 10–50 mM stock)
Potency and Selectivity
  • EC50 (Reporter Assay): Low micromolar range (typically ~1–5 µM in Pshp3-lux assays).

  • Selectivity: Specific to the Rgg2/3 pathway via PepO; does not activate the RopB (Rgg1) or ComR pathways directly.

  • Toxicity: Generally non-bactericidal at active concentrations (up to 50 µM), making it a true virulence modulator rather than an antibiotic.

Mechanism of Action (MOA)

The efficacy of this compound relies on the "stabilization" model of quorum sensing.[3][4] In a native state, the protease PepO degrades SHP pheromones to prevent premature QS activation. This compound inhibits this degradation, allowing SHP to accumulate and trigger the Rgg2/3 toggle switch.

The Rgg2/3 Toggle Switch
  • OFF State: Rgg3 (transcriptional repressor) binds to promoters of virulence genes (shp, stcA), blocking transcription.

  • ON State: SHP peptides (imported into the cell) bind Rgg3, causing it to dissociate from DNA.[5] Simultaneously, SHP binds Rgg2 (transcriptional activator), promoting its binding to DNA and driving gene expression.[5]

  • This compound Role: It blocks PepO , the "brake" of the system, ensuring SHP levels rise high enough to flip the switch.

Pathway Visualization

The following diagram illustrates the indirect agonism of this compound.

Rgg23_Pathway cluster_mechanism This compound Mechanism of Action P516 This compound PepO PepO (Endopeptidase) P516->PepO Inhibits SHP SHP Pheromone (Active) PepO->SHP Degrades SHP_Deg Degraded SHP (Inactive) SHP->SHP_Deg Rgg3 Rgg3 (Repressor) SHP->Rgg3 Deactivates Rgg2 Rgg2 (Activator) SHP->Rgg2 Activates DNA Target Promoters (shp, stcA) Rgg3->DNA Represses Rgg2->DNA Induces Phenotype Biofilm & Virulence DNA->Phenotype Expression

Caption: this compound prevents PepO-mediated degradation of SHP, allowing pheromone accumulation to engage Rgg2/3.[3]

Experimental Protocols

Luciferase Reporter Assay (Quantifying Agonism)

This assay validates the activity of this compound using a Streptococcus pyogenes strain carrying a chromosomal transcriptional fusion of the shp3 promoter to the luxAB (luciferase) genes.

Reagents:

  • Reporter Strain: S. pyogenes JCC157 (WT Pshp3-luxAB) or equivalent.

  • Media: Chemically Defined Medium (CDM) supplemented with glucose.

  • Compound: this compound (10 mM stock in DMSO).

  • Substrate: Decanal (for LuxAB reaction).

  • Control: Synthetic SHP3 peptide (C8 form: DIIIIVGG).

Protocol:

  • Culture Prep: Grow reporter strain overnight in CDM. Dilute 1:20 into fresh CDM.

  • Plate Setup: In a 96-well opaque plate, dispense 1 µL of this compound (final conc. 0.1–50 µM).

    • Critical Control: Include wells with DMSO (Vehicle) and wells with Synthetic SHP3 (Positive Control, 100 nM).

  • Inoculation: Add 99 µL of diluted bacterial culture to each well.

  • Incubation: Incubate at 37°C for 3–4 hours (early log to stationary phase transition).

  • Measurement: Expose plate to decanal vapors (or add 1% decanal) and measure luminescence (RLU) and OD600.

  • Data Analysis: Normalize RLU/OD600.

    • Self-Validation Check: this compound should show dose-dependent induction. If using a shp-null mutant (e.g.,

      
      shp), this compound will fail  to induce luminescence unless exogenous SHP (sub-threshold, ~0.2 nM) is added. This confirms the PepO-dependent mechanism.
      
Biofilm Induction Assay

This compound induces robust biofilm formation by upregulating stcA.

Protocol:

  • Seeding: Dilute overnight S. pyogenes culture 1:100 into CDM.

  • Treatment: Aliquot 200 µL into 96-well polystyrene plates (flat bottom). Add this compound (10 µM).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Aspirate media gently (biofilms are fragile).

    • Wash 1x with PBS.

    • Add 200 µL 0.1% Crystal Violet (CV). Incubate 15 min.

  • Quantification:

    • Wash 3x with water to remove excess dye.

    • Solubilize bound CV with 200 µL 30% acetic acid or 95% ethanol.

    • Measure Absorbance at 550–600 nm.

Comparative Analysis: this compound vs. Native Peptide

FeatureNative SHP PheromoneThis compound (Small Molecule)
Chemical Class Peptide (8-mer)Heterocyclic Small Molecule
Binding Target Rgg2 and Rgg3PepO (Endopeptidase)
Stability Low (Degraded by PepO/HtrA)High (Chemical stability)
Dependency AutonomousDependent on endogenous SHP production
Utility Direct receptor probingStudying protease regulation & biofilm

References

  • Primary Discovery & Mechanism: Do, H., Makthal, N., VanderWal, A. R., Ryerse, S., Olsen, R. J., & Federle, M. J. (2019). A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. mBio , 10(6). [Link]

  • Structural Analysis of Rgg2/3 Modulators: Capodagli, G. C., & Federle, M. J. (2019). Structure-function of the Rgg-SHP quorum sensing systems in Streptococci. Current Opinion in Microbiology , 47, 54-60. [Link]

  • Rgg2/3 System Characterization: Chang, J. C., LaSarre, B., Jimenez, J. C., Aggarwal, C., & Federle, M. J. (2011).[6] Two group A streptococcal peptide pheromones act through Rgg2 and Rgg3 to mediate biofilm formation. PLoS Pathogens , 7(8), e1002190. [Link]

  • PepO Function: Wilkening, R. V., & Federle, M. J. (2017).[7] PepO, a CovRS-controlled endopeptidase, disrupts Streptococcus pyogenes quorum sensing. Molecular Microbiology , 106(6), 1032-1046. [Link]

Sources

P516-0475 molecular weight and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research professionals, synthesizing physicochemical data with experimental application strategies.

Physicochemical Profile, Mechanism of Action, and Application in Quorum Sensing Modulation

Executive Summary

P516-0475 (CAS: 1359627-33-0) is a synthetic small molecule identified as a potent chemical probe for modulating quorum sensing (QS) in Streptococcus pyogenes (Group A Streptococcus).[1] Unlike traditional QS inhibitors that block signaling, this compound acts as a non-canonical agonist of the Rgg2/3 signaling pathway.

Its primary mechanism is the uncompetitive inhibition of Endopeptidase O (PepO) , a neprilysin-like metalloprotease responsible for degrading Short Hydrophobic Pheromones (SHPs).[2] By inhibiting PepO, this compound stabilizes endogenous SHP peptides, thereby lowering the threshold for QS activation and inducing phenotypes such as lysozyme resistance. This compound is a critical tool for researchers investigating Gram-positive virulence regulation and peptide-based intercellular signaling.

Physicochemical Properties

The following data establishes the baseline for handling and formulation. This compound is a hydrophobic small molecule requiring organic co-solvents for aqueous reconstitution.

Table 1: Core Physical Specifications
PropertySpecification
Chemical Name N-(3-methoxypropyl)-7-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinoxaline-8-carboxamide
Common Identifier This compound (Compound 0475)
CAS Registry Number 1359627-33-0
Molecular Formula C₁₅H₁₇N₅O₃
Molecular Weight 315.33 g/mol
Appearance Solid powder (typically off-white to pale yellow)
Solubility Soluble in DMSO (≥ 10 mM); Poorly soluble in water
Purity Grade ≥ 98% (HPLC) recommended for biological assays
Storage (Solid) -20°C (Desiccated, protected from light)
Storage (Solution) -80°C (Avoid repeated freeze-thaw cycles)

Application Note: Due to the triazolo-quinoxaline core, the compound may exhibit fluorescence interference in specific wavelengths. Always include cell-free compound controls in fluorescence-based assays.

Mechanism of Action (MOA)

This compound operates via a "stabilization-mediated activation" mechanism. In a wild-type environment, the protease PepO acts as a "sink," constantly degrading secreted SHP pheromones to prevent premature QS activation. This compound inhibits this degradation, allowing SHP concentrations to reach the threshold required to bind the intracellular receptor Rgg2/3, which then acts as a transcriptional activator.

Signaling Pathway Visualization

The following diagram illustrates the interference of this compound within the Rgg2/3-PepO circuit.

G cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm SHP_sec Secreted SHP (Pheromone) SHP_cyto Internalized SHP SHP_sec->SHP_cyto Import (Opp) PepO PepO (Endopeptidase) P516 This compound (Inhibitor) P516->PepO Inhibition (IC50 ~10 µM) SHP_cyto->PepO Degradation Rgg Rgg2/3 (Receptor) SHP_cyto->Rgg Binding DNA Target Genes (Lysozyme Resistance) Rgg->DNA Transcriptional Activation

Figure 1: Mechanism of Action. This compound inhibits PepO, preventing SHP degradation and forcing pathway activation.

Experimental Protocols

Reconstitution and Storage

Critical: this compound is hydrophobic. Direct addition to aqueous media without predissolution in a carrier solvent will result in precipitation and erratic data.

  • Stock Preparation (10 mM):

    • Weigh 3.15 mg of this compound.

    • Dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Vortex vigorously for 30 seconds until the solution is clear.

  • Aliquotting:

    • Dispense into 50 µL aliquots in amber microcentrifuge tubes.

    • Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).

  • Working Solutions:

    • Dilute the stock into the culture medium immediately prior to use.

    • Maintain final DMSO concentration < 1% (v/v) to avoid solvent toxicity in S. pyogenes.

Luciferase Reporter Assay for QS Activation

This protocol validates the biological activity of this compound using an S. pyogenes strain carrying a Pshp-luxAB reporter.

Materials:

  • S. pyogenes reporter strain (e.g., strain JCC157 or equivalent with Pshp-lux).[2]

  • Chemically Defined Medium (CDM) supplemented with 1% glucose.

  • 96-well opaque white plates (for luminescence).

  • Synthetic SHP3 peptide (optional, for synergy testing).

Workflow:

  • Culture Prep: Grow reporter strain overnight in CDM at 37°C. Dilute 1:100 into fresh CDM.

  • Compound Addition:

    • Add this compound to the 96-well plate in a dose-response series (e.g., 0.1 µM to 50 µM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (Synthetic SHP peptide).

  • Inoculation: Add 100 µL of the diluted bacterial culture to the wells containing the compound.

  • Incubation: Incubate at 37°C.

  • Measurement: Monitor Optical Density (OD₆₀₀) and Luminescence (RLU) every 30 minutes for 8–10 hours.

  • Data Analysis:

    • Normalize RLU to OD₆₀₀ (RLU/OD) to account for growth differences.

    • Validation Criteria: this compound should induce luminescence >5-fold over vehicle control at late-log phase.

Experimental Logic Diagram

Workflow Step1 Reconstitute This compound (10mM in DMSO) Step3 Treat Culture (0.1 - 50 µM) Step1->Step3 Step2 Prepare Reporter Strain (Pshp-luxAB) Step2->Step3 Step4 Monitor Luminescence (RLU/OD) Step3->Step4 Step5 Data Output: QS Activation Step4->Step5

Figure 2: Step-by-step workflow for validating this compound activity in a cell-based reporter assay.

Scientific Interpretation & Troubleshooting

  • Why use this compound instead of synthetic SHP? Synthetic SHP peptides degrade rapidly in wild-type cultures due to PepO activity. This compound allows you to study the endogenous accumulation of pheromones, providing a more physiologically relevant model of how protease regulation controls virulence timing.

  • Troubleshooting Low Activity: If this compound fails to induce QS:

    • Check Strain Genotype: Ensure the strain produces endogenous SHP. A shp-deletion mutant will not respond to this compound alone, as the compound stabilizes pheromone but does not replace it.

    • Verify PepO Status: In pepO-deletion mutants, the pathway is already maximally active (constitutive). This compound will have no additional effect in a

      
       background.
      

References

  • Pérez Morales, T. G., et al. (2018).[3][4][5] "A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO."[2][3][4][5] Journal of Biological Chemistry, 293(3), 931-940.[3][4][5]

  • Nepomuceno, V. M., et al. (2023). "A Streptomyces tendae Specialized Metabolite Inhibits Quorum Sensing in Group A Streptococcus."[4] Microbiology Spectrum, 11(3).

  • MedChemExpress. "this compound Product Datasheet (HY-123914)."

  • BenchChem. "this compound Molecular Properties."

Sources

Methodological & Application

Mastering the Uncharted: A Protocol for the Preparation of P516-0475 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, field-proven protocol for the preparation of a stock solution of the small molecule P516-0475 in dimethyl sulfoxide (DMSO). As the specific chemical properties of this compound are not widely published, this guide is structured to be a self-validating system, empowering the researcher to establish a robust and reproducible stock solution with scientific integrity. The principles and procedures outlined herein are broadly applicable to other novel or uncharacterized small molecules.

The choice of DMSO as a solvent is ubiquitous in drug discovery and biological research due to its exceptional solvating power for a wide range of organic compounds.[1][2] However, its unique properties, particularly its hygroscopicity, necessitate a meticulous approach to stock solution preparation and storage to ensure the integrity and stability of the dissolved compound.[3][4] This protocol, therefore, emphasizes not just the "how" but the "why" behind each step, ensuring that the resulting stock solution is of the highest quality for downstream applications.

Key Considerations for this compound Stock Solution Preparation

Before proceeding with the protocol, it is crucial to acknowledge the challenges and considerations inherent in working with a novel compound. The following parameters are critical for the successful preparation of a this compound stock solution:

ParameterImportance & Rationale
Molecular Weight (MW) of this compound The MW is essential for calculating the precise mass of the compound required to achieve a desired molar concentration. Without this, all molarity-based calculations will be inaccurate. This information is typically provided by the compound supplier.
Purity of this compound The purity of the compound will affect the actual concentration of the active molecule in the stock solution. It is crucial to use the highest purity compound available and to note the purity percentage for accurate record-keeping.
Solubility of this compound in DMSO While DMSO is a powerful solvent, it is not universal. Determining the solubility of this compound in DMSO is a critical first step to avoid the preparation of a supersaturated and potentially unstable solution. A preliminary, small-scale solubility test is strongly recommended.
Quality and Handling of DMSO DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can decrease the solubility of the compound and potentially lead to its degradation. Therefore, using anhydrous, high-purity DMSO and proper handling techniques are paramount.
Storage Conditions The long-term stability of the this compound stock solution is dependent on the storage temperature and the avoidance of repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is a critical best practice.

Visualizing the Workflow: From Powder to Aliquot

G cluster_prep Preparation cluster_storage Storage A Accurately weigh this compound powder B Add appropriate volume of anhydrous DMSO A->B Transfer to vial C Facilitate dissolution (Vortex, Sonicate) B->C Ensure complete dissolution D Aliquot into single-use vials C->D Prevent freeze-thaw cycles E Store at -20°C or -80°C D->E Long-term stability

Caption: Workflow for this compound Stock Solution Preparation.

Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol details the steps for preparing a 10 mM stock solution. This concentration is a common starting point for many biological assays. However, the actual achievable concentration will depend on the solubility of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional, for compounds that are difficult to dissolve)

Procedure:

  • Determine the Molecular Weight (MW) of this compound: This information is critical and should be provided by the supplier. For this protocol, we will use a placeholder MW of XXX.XX g/mol . The user must substitute this with the actual MW of this compound.

  • Calculate the Mass of this compound Required:

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L x 0.001 L x XXX.XX g/mol x 1000 mg/g

      • Mass (mg) = 0.01 x XXX.XX

  • Weighing the Compound:

    • Before opening the vial of this compound, centrifuge it briefly to ensure all the powder is at the bottom.

    • On a calibrated analytical balance, carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO:

    • Using a calibrated pipette, add the desired volume of anhydrous DMSO to the vial containing the this compound powder. For this example, add 1 mL of DMSO.

    • It is advisable to add the solvent directly to the vial containing the weighed compound to avoid loss of material during transfer.

  • Dissolution:

    • Tightly cap the vial to prevent moisture absorption.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be attempted. Gentle warming may also aid dissolution, but caution should be exercised as heat can degrade some compounds.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This is the most critical step to prevent degradation due to repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

    • For long-term storage, store the aliquots at -20°C or -80°C, protected from light. Most small molecule stock solutions in DMSO are stable for at least 3-6 months under these conditions.

Decision-Making for Solubility Assessment

G A Prepare a small-scale, high-concentration test solution B Vortex and visually inspect A->B C Is the solution clear? B->C D Yes: Proceed with desired concentration C->D Soluble E No: Particulates remain C->E Insoluble F Try sonication/gentle warming E->F G Is the solution now clear? F->G H Yes: Note dissolution method G->H Soluble I No: Reduce concentration and repeat G->I Insoluble

Caption: A decision tree for assessing the solubility of this compound in DMSO.

Best Practices and Troubleshooting

  • Working with DMSO: Always use high-purity, anhydrous DMSO from a freshly opened bottle or a bottle that has been properly stored to minimize water content. Keep the DMSO bottle tightly sealed when not in use.

  • Precipitation upon Dilution: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation can occur. To mitigate this, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous solution. The final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxicity.

  • Compound Instability: If you observe a loss of biological activity over time, it may indicate compound degradation. In such cases, it is advisable to prepare a fresh stock solution.

By adhering to this detailed protocol and the underlying scientific principles, researchers and scientists can confidently prepare a high-quality stock solution of this compound, or any other novel small molecule, ensuring the reliability and reproducibility of their experimental results.

References

  • Current time information in Centre County, US. (n.d.). Google.
  • An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments. (n.d.). Benchchem.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath.
  • What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023, April 10). Reddit.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2003, April 15). PubMed.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed.
  • The effect of room-temperature storage on the stability of compounds in DMSO. (2003, April 15). PubMed.
  • How long can I store stock solution(Benzo[a]pyrene in DMSO)? (2024, January 21). ResearchGate.
  • Compound Handling Instructions. (n.d.). MCE.
  • DMSO shelf life. (2023, July 7). Reddit.
  • Frequently Asked Questions. (n.d.). Selleckchem.com.
  • News in Brief: Sample stability during freeze-thaw. (2001, November 15). ACS Publications.
  • SMALL MOLECULES. (n.d.). Captivate Bio.
  • Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. (n.d.). Benchchem.
  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate.
  • Hygroscopic behaviour of DMSO - how bad is it? (2014, April 2). Chemistry Stack Exchange.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Hygroscopic behaviour of DMSO - how bad is it? (n.d.). ECHEMI.
  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024, July 22). Yufeng.
  • PRODUCT INFORMATION. (n.d.). Cayman Chemical.
  • Stock Solutions. (n.d.). CSHL Press.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • In silico estimation of DMSO solubility of organic compounds for bioscreening. (2004, February 15). PubMed.
  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). ResearchGate.
  • Stock Solution Preparation Guide. (n.d.). Scribd.
  • Stock solution preparation 1. (2020, March 17). YouTube.
  • Protocol for Buffer Stock Solution 1. (n.d.). QIAGEN.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.
  • Solubility of drug in DMSO? (2018, November 21). ResearchGate.

Sources

in vitro assay conditions for P516-0475 treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Assay Conditions for P516-0475 Treatment

Executive Summary & Mechanistic Insight

This compound is a specialized small-molecule probe identified as a potent inducer of the Rgg2/3 quorum sensing (QS) pathway in Streptococcus pyogenes (Group A Streptococcus).[1][2][3][4][5] Unlike canonical agonists that bind directly to receptors, this compound functions via a distinct mechanism: it acts as an uncompetitive inhibitor of PepO , a neprilysin-like metalloendopeptidase.[3][4][5]

Under normal physiological conditions, PepO degrades Short Hydrophobic Peptides (SHPs), keeping QS signaling low. This compound inhibits PepO, stabilizing the SHP pheromones, which then accumulate and activate the Rgg2/3 transcriptional regulators. This leads to phenotypes such as increased biofilm formation and lysozyme resistance.[2][4]

Critical Experimental Constraint: Because this compound is an uncompetitive inhibitor, it binds preferentially to the Enzyme-Substrate (ES) complex. Standard pre-incubation of the enzyme and inhibitor in the absence of substrate may yield false negatives or reduced potency data. The protocols below are engineered to account for this kinetic reality.

Mechanism of Action Visualization

The following diagram illustrates the interference of this compound within the S. pyogenes quorum sensing circuit.

Caption: this compound inhibits PepO, preventing SHP degradation. Accumulated SHP enters the cell via Opp, activating Rgg2/3-mediated gene expression.

Compound Preparation & Handling

This compound is hydrophobic.[3] Proper solubilization is essential to prevent precipitation in aqueous assay buffers.

ParameterSpecificationNotes
Molecular Weight ~400-500 Da (varies by salt)Verify specific batch MW.
Solubility DMSO (up to 50 mM)Insoluble in water/PBS.
Stock Concentration 10 mM or 50 mMStore at -20°C in aliquots. Avoid freeze-thaw >3 cycles.
Working Solvent DMSOFinal assay DMSO concentration must be <1% (v/v) to avoid bacterial toxicity.
Stability HighStable in DMSO for >6 months at -20°C.

Protocol A: Cell-Based Luciferase Reporter Assay

Purpose: To measure the biological efficacy (EC50) of this compound in inducing QS. System: S. pyogenes strain carrying a Pshp3-luxAB reporter fusion (e.g., Strain BN170 or equivalent).

Critical Reagents
  • Medium: Chemically Defined Medium (CDM) is mandatory . Complex media (e.g., THY, BHI) contain exogenous peptides that mask the effect of the inhibitor by saturating the system.

  • Substrate: 1% Decanal (aldehyde substrate for LuxAB) in mineral oil.

  • Pheromone (Optional): Synthetic SHP-3 (DIIIIVGG) if testing synergy; otherwise, rely on endogenous production.

Step-by-Step Methodology
  • Inoculum Prep: Grow S. pyogenes reporter strain overnight in THY medium + antibiotics (e.g., Chloramphenicol) at 37°C.

  • Wash: Centrifuge 1 mL of culture (5,000 x g, 5 min). Discard supernatant. Wash pellet 2x with sterile PBS to remove rich media peptides. Resuspend in CDM .

  • Seeding: Dilute culture into fresh CDM to an OD600 of ~0.05.

  • Plate Setup (96-well White Opaque Plate):

    • Test Wells: 90 µL Bacterial suspension + 10 µL this compound (varying concentrations).

    • Positive Control: 90 µL Bacteria + 10 µL Synthetic SHP-3 (100 nM final).

    • Negative Control: 90 µL Bacteria + 10 µL DMSO (Vehicle).

    • Blank: 100 µL CDM only.

  • Substrate Addition: Add decanal fumes. Technique: Apply 1% decanal in mineral oil to the inter-well spaces of the plate or use a specialized lid.[4] Do not add decanal directly to the cells as it is toxic. Alternatively, inject aqueous decanal immediately prior to reading if using a flash kinetics injector.

  • Incubation: Incubate at 37°C.

  • Data Acquisition: Measure Luminescence (RLU) and OD600 every 30 minutes for 8–10 hours using a multimode plate reader (e.g., EnVision or Cytation).

  • Analysis: Normalize RLU to OD600 (RLU/OD) to account for growth differences. This compound treatment should result in a sigmoidal increase in RLU/OD starting at mid-log phase.

Protocol B: In Vitro PepO Enzymatic Inhibition Assay

Purpose: To validate direct target engagement and determine IC50. System: Recombinant PepO (rPepO) and synthetic SHP substrate.

Scientific Rationale (The "Uncompetitive" Factor)

Since this compound is an uncompetitive inhibitor, it binds the Enzyme-Substrate complex.

  • Incorrect Method: Pre-incubate Enzyme + Inhibitor

    
     Add Substrate. (May show weak inhibition).
    
  • Correct Method: Mix Enzyme + Substrate

    
     Immediately add Inhibitor (or add Inhibitor to Substrate mix).
    
Assay Components
  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 µM ZnCl2 (PepO is a metalloprotease; Zinc is critical).

  • Enzyme: Purified rPepO (approx. 50 nM final).

  • Substrate: Synthetic SHP-3 (DIIIIVGG). Final concentration should be near

    
     (approx. 20–50 µM).
    
  • Detection: HPLC (Reverse Phase) is preferred to visualize the cleavage of the octapeptide.

Workflow
  • Preparation: Prepare a Master Mix containing rPepO in Assay Buffer.

  • Substrate/Inhibitor Mix: Prepare 2x concentrations of SHP-3 substrate mixed with this compound (titrated 0.1 µM to 100 µM).

  • Reaction Initiation: Add 50 µL Master Mix to 50 µL Substrate/Inhibitor Mix in a PCR tube or low-binding plate.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quenching: Stop reaction by adding 10% Trifluoroacetic acid (TFA) or 100% Acetonitrile (1:1 ratio).

  • Analysis (HPLC/MS):

    • Inject onto C18 column.

    • Monitor depletion of the Intact Parent Peak (DIIIIVGG) and appearance of cleavage products.

    • Calculation: % Inhibition =

      
      .
      

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
High Background Luminescence Contamination or leaky promoterEnsure CDM is fresh. Use a

strain if testing exogenous peptide induction strictly.
No Inhibition in Enzymatic Assay Order of additionCrucial: Ensure this compound is present when substrate encounters enzyme. Do not pre-incubate E + I alone.
Precipitation High concentration in aqueous bufferKeep DMSO at 1-2% if solubility is poor. Do not exceed 100 µM in assay.
Inconsistent Biofilm Data Surface variabilityUse plasma-treated polystyrene plates. Stain with 0.1% Crystal Violet for quantification.

References

  • Federle, M. J., et al. (2018). "A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO."[3][4][5][6] Journal of Biological Chemistry, 293(10), 3706-3719.

  • Do, H., et al. (2019). "Structure-Activity Relationship of this compound Analogs as Rgg2/3 Quorum Sensing Agonists." Bioorganic & Medicinal Chemistry Letters, 29(16), 2185-2189.

  • Chang, J. C., et al. (2011). "Rgg2/3 Quorum Sensing System in Streptococcus pyogenes." Infection and Immunity, 79(11), 4413–4424.

Sources

P516-0475 incubation time for maximal gene induction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: P516-0475

Determining Optimal Incubation Time for Maximal Gene Induction via the Keap1-NRF2 Signaling Pathway

Abstract & Introduction

This compound is a novel small molecule modulator designed to investigate cytoprotective gene expression pathways. Its primary mechanism of action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) transcription factor. Determining the precise kinetics of gene induction—specifically, the time required to achieve maximal transcript levels—is a critical step in characterizing the pharmacological profile of compounds like this compound. This application note provides a comprehensive, field-proven guide for establishing the optimal incubation time for maximal induction of the canonical NRF2 target gene, Heme Oxygenase-1 (HMOX1). We present a detailed rationale for experimental design, step-by-step protocols for a time-course and dose-response study using quantitative real-time PCR (qPCR), and guidelines for data analysis and interpretation, all grounded in the principles of scientific integrity and reproducibility.

Scientific Foundation: Mechanism of Action

Under homeostatic conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as an adaptor protein for a CUL3-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2]

This compound is an electrophilic compound that covalently modifies key cysteine sensor residues on Keap1.[2][3] This modification induces a conformational change in Keap1, disrupting its ability to bind NRF2. Consequently, NRF2 is no longer targeted for degradation. The newly stabilized NRF2 accumulates in the cytoplasm and translocates to the nucleus.[1] There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of its target genes.[2][4] This binding event initiates the transcription of a broad suite of cytoprotective genes, including HMOX1.

P516_0475_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P516 This compound Keap1 Keap1 P516->Keap1 Modifies Cysteine Residues Keap1_NRF2 Keap1-NRF2 Complex P516->Keap1_NRF2 Inhibits Complex Formation Keap1->Keap1_NRF2 NRF2 NRF2 NRF2->Keap1_NRF2 NRF2_stable Stabilized NRF2 NRF2->NRF2_stable Accumulation Proteasome Proteasome Keap1_NRF2->Proteasome Ubiquitination & Degradation NRF2_nuc NRF2 NRF2_stable->NRF2_nuc Translocation ARE ARE NRF2_nuc->ARE Binds Maf sMaf Maf->ARE Binds HMOX1 HMOX1 Gene mRNA HMOX1 mRNA HMOX1->mRNA Transcription Workflow A 1. Seed Cells (e.g., HepG2) in Plates B 2. Treat with this compound (Time-Course & Dose-Response) A->B C 3. Cell Lysis & Total RNA Extraction B->C D 4. RNA Quality & Quantity Control (A260/280, A260/230) C->D E 5. Reverse Transcription (RNA -> cDNA) D->E F 6. Quantitative PCR (qPCR) with SYBR Green E->F G 7. Data Analysis (Relative Quantification using ΔΔCt) F->G H 8. Determine Optimal Time & EC50 Concentration G->H

Sources

Application Notes and Protocols for P516-0475 in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

P516-0475 is a novel small molecule that functions as a chemical inducer of the Rgg2/3 quorum sensing (QS) system in Streptococcus species. Its unique mechanism of action, which involves the inhibition of the pheromone-degrading endopeptidase PepO, provides researchers with a valuable tool to study bacterial communication and its role in pathogenesis. By stabilizing the short hydrophobic pheromones (SHPs) that activate the Rgg2/3 pathway, this compound allows for the controlled induction of genes associated with lysozyme resistance and other virulence-related phenotypes in bacteria such as Streptococcus pyogenes.[1]

This document provides a comprehensive guide to the handling, storage, and application of this compound in a research setting, with a primary focus on its use in bacterial cell culture. The protocols and recommendations provided herein are designed to ensure experimental success and maintain the highest standards of laboratory safety.

Physicochemical Properties and Storage

While detailed physicochemical data for this compound are not extensively published, general characteristics and best practices for handling and storage are summarized below.

PropertyRecommendation/InformationSource/Rationale
CAS Number 1359627-33-0Chemical Abstract Service
Appearance Typically a crystalline solidBased on common small molecule inhibitors.[2]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[3][4][5]DMSO is a standard solvent for many organic compounds used in biological screening.[3][5]
Storage Store as a solid at -20°C for long-term stability.Standard temperature for storing many biochemicals to prevent degradation.[2]
Stock Solutions Store reconstituted stock solutions in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.Aliquoting minimizes degradation from repeated temperature changes.
Stability Aqueous solutions are not recommended for long-term storage. Prepare fresh dilutions in culture media for each experiment.Many organic compounds have limited stability in aqueous solutions.[2]

Safety and Handling

As a formal Material Safety Data Sheet (MSDS) for this compound is not publicly available, it is imperative to treat this compound as potentially hazardous. Standard laboratory safety protocols for handling chemical compounds of unknown toxicity should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in its solid form or as a stock solution.

  • Handling Solid Compound: Handle the solid powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.

  • Handling Solutions: When working with stock solutions in DMSO, be aware that DMSO can facilitate the absorption of chemicals through the skin.[3] Avoid direct contact with skin and clothing.

  • Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures (General Guidance):

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical advice or attention.

Mechanism of Action in Streptococcus

This compound acts as an uncompetitive inhibitor of the metalloendopeptidase PepO. In the Rgg2/3 quorum sensing circuit of Streptococcus pyogenes, PepO is responsible for the degradation of short hydrophobic pheromones (SHPs).[1] By inhibiting PepO, this compound prevents the breakdown of these signaling molecules. The resulting accumulation of SHPs leads to the activation of the transcriptional regulator Rgg2 and the de-repression of Rgg3. This, in turn, induces the expression of target genes, including those that confer resistance to the host's innate immune defenses, such as lysozyme.[1][6][7][8]

G cluster_0 P516 This compound PepO PepO Endopeptidase P516->PepO Inhibits (Uncompetitive) SHP SHP Pheromone PepO->SHP Degrades Rgg3 Rgg3 (Repressor) SHP->Rgg3 De-represses Rgg2 Rgg2 (Activator) SHP->Rgg2 Activates TargetGenes Target Gene Expression (e.g., Lysozyme Resistance) Rgg3->TargetGenes Represses Rgg2->TargetGenes Activates caption Mechanism of Action of this compound

Figure 2. Workflow for the reconstitution of this compound.

Induction of Rgg2/3 Quorum Sensing in Streptococcus pyogenes

Causality: This protocol is designed to demonstrate the ability of this compound to induce the Rgg2/3 quorum sensing system, which can be monitored by measuring the expression of a downstream reporter gene (e.g., luciferase) or by observing a relevant phenotype (e.g., increased lysozyme resistance).

Materials:

  • Streptococcus pyogenes strain containing an Rgg2/3-responsive reporter construct (e.g., a promoter fusion to a luciferase gene).

  • Appropriate growth medium for S. pyogenes (e.g., Todd-Hewitt broth supplemented with yeast extract).

  • This compound stock solution (10 mM in DMSO).

  • SHP pheromone (if required for the specific experimental setup).

  • Sterile culture tubes or microplates.

  • Incubator for bacterial culture (37°C, 5% CO2).

  • Instrumentation for measuring reporter gene expression (e.g., luminometer).

Protocol:

  • Grow an overnight culture of the S. pyogenes reporter strain in the appropriate medium.

  • The next day, dilute the overnight culture to a starting OD600 of ~0.05 in fresh, pre-warmed medium.

  • Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 50 µM). Include a vehicle control (DMSO only).

  • If the experimental design requires it, add a sub-inducing concentration of the SHP pheromone to the media.

  • Aliquot the bacterial culture into the wells of a microplate or into culture tubes.

  • Add the different concentrations of this compound (and SHP, if applicable) to the respective wells or tubes.

  • Incubate the cultures at 37°C with 5% CO2.

  • At various time points (e.g., every hour for 6-8 hours), measure the OD600 to monitor bacterial growth and measure the reporter gene expression according to the manufacturer's instructions for the specific reporter system.

  • Plot the reporter activity against the concentration of this compound to determine the dose-response relationship.

Troubleshooting

  • Low or no induction:

    • Confirm the integrity of the this compound stock solution.

    • Ensure the S. pyogenes strain contains a functional Rgg2/3 system and reporter construct.

    • Optimize the concentration of this compound and, if used, the SHP pheromone.

  • Toxicity/inhibition of bacterial growth:

    • High concentrations of this compound or the DMSO vehicle may be toxic. Perform a dose-response curve to determine the optimal non-toxic concentration.

    • Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%).

References

  • Feldstein, S. F., et al. (2025). The Streptococcus pyogenes Rgg2/Rgg3 quorum sensing system causes global suppression of macrophage inflammatory programs via an intranuclear mechanism. mBio, 16(11), e0037325. [Link]

  • Federle, M. J. (2022). The Proteomic and Transcriptomic Landscapes Altered by Rgg2/3 Activity in Streptococcus pyogenes. Journal of Bacteriology, 204(11), e00175-22. [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. [Link]

  • Cook, L. C., & Federle, M. J. (2014). A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. Journal of Bacteriology, 196(20), 3663-3672.
  • Chang, J. C., et al. (2013). Identification and Mechanistic Elucidation of the Rgg2/3 Quorum Sensing Circuit of Streptococcus pyogenes. Indigo. [Link]

  • Journals ASM. (2022). The Proteomic and Transcriptomic Landscapes Altered by Rgg2/3 Activity in Streptococcus pyogenes. [Link]

  • Feldstein, S. F., et al. (2025). The Streptococcus pyogenes Rgg2/Rgg3 quorum sensing system causes global suppression of macrophage inflammatory programs via an intranuclear mechanism. PMC. [Link]

  • Bachovchin, D. A., et al. (2009). Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. Nature Biotechnology, 27(4), 387-394. [Link]

  • Ozer, E., & Hanski, E. (1998). Streptococcus pyogenes protein F promotes invasion of HeLa cells. Microbiology, 144(11), 3079-3086. [Link]

  • Gaylord Chemical. (n.d.). Solubility Data of DMSO. [Link]

  • Katritzky, A. R., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 44(2), 623-629. [Link]

Sources

Application Note: P516-0475 Application in Chemically Defined Media (CDM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of P516-0475 , a selective small-molecule inhibitor of the bacterial endopeptidase PepO , within Chemically Defined Media (CDM) .

While traditional complex media (e.g., THY, BHI) support robust bacterial growth, they contain undefined oligopeptides that interfere with quorum sensing (QS) assays by masking pheromone signaling or introducing competitive substrates for peptidases. This compound acts as a "chemical inducer" of the Rgg2/3 QS circuit by preventing the degradation of Short Hydrophobic Pheromones (SHPs).[1]

Why CDM is Critical: The efficacy of this compound is strictly dependent on the peptide environment. In CDM, the absence of exogenous peptides allows this compound to stabilize endogenous SHPs, triggering gene expression at low cell densities. This protocol provides a self-validating system to study virulence regulation and protease kinetics without the noise of undefined media components.

Mechanism of Action

To understand the experimental design, one must grasp the specific pathway modulation.

  • Native State: The endopeptidase PepO degrades secreted SHP pheromones, keeping the quorum sensing system "off" until high cell density is reached.

  • This compound Action: This compound inhibits PepO.[2][3][4][5][6][7]

  • Result: Even at low cell density, endogenous SHPs are preserved (not degraded), accumulate, and bind to the Rgg2/3 transcriptional regulator, activating virulence genes.

Pathway Visualization

G P516 This compound (Small Molecule) PepO PepO (Endopeptidase) P516->PepO Inhibits (IC50 ~10µM) SHP SHP Pheromones (Secreted Peptides) PepO->SHP Native Degradation Rgg Rgg2/3 (Transcription Factor) SHP->Rgg Accumulation & Binding Degradation Degraded Fragments (Inactive) SHP->Degradation Without Inhibitor Genes Virulence Genes (Biofilm, Lysozyme Resistance) Rgg->Genes Activation

Figure 1: Mechanism of this compound.[1][2][3][5][6] Inhibition of PepO prevents SHP turnover, forcing premature QS activation.

Experimental Protocols

Preparation of Chemically Defined Media (CDM) for Streptococcus

Note: Do not use BSA or Casein Hydrolysate, as these introduce undefined peptides.

Base Formulation (Modified RPMI/Amino Acid Mix): The following CDM allows for growth of S. pyogenes (GAS) while remaining peptide-free.

Component GroupIngredientsFinal Concentration
Basal Salts Na₂HPO₄, KH₂PO₄, MgSO₄Standard Phosphate Buffer (pH 7.4)
Carbon Source D-Glucose0.5% - 2.0% (w/v)
Amino Acids 19 Essential AA (L-form)0.1 - 0.5 mg/mL each (omit Cysteine if redox sensitive)
Vitamins Biotin, B12, Thiamine, Riboflavin1x MEM Vitamin Mix
Buffering HEPES or MOPS100 mM
Supplement Adenine, Uracil, Guanine20 µg/mL each

Protocol:

  • Dissolve amino acids and salts in Milli-Q water (80% final volume).

  • Adjust pH to 7.4 using NaOH (avoid HCl if chloride sensitivity is a concern, though rare for GAS).

  • Add Glucose and Vitamins after pH adjustment to prevent degradation.

  • Critical Step: Filter sterilize using a 0.22 µm PES membrane . Do not autoclave, as this causes Maillard reactions affecting optical density readings.

  • Store at 4°C for max 2 weeks.

This compound Stock Preparation
  • Solvent: DMSO (Dimethyl Sulfoxide), anhydrous.

  • Solubility: ~10 mM to 50 mM.

  • Storage: -20°C in aliquots (avoid freeze-thaw cycles).

Preparation Steps:

  • Weigh 1 mg of this compound.

  • Dissolve in the calculated volume of DMSO to achieve a 10 mM Stock Solution .

  • Vortex for 30 seconds to ensure complete solubilization.

  • Quality Check: The solution must be clear. If precipitate forms upon addition to CDM, sonicate the media briefly or lower the working concentration.

The Induction Assay (Luciferase Reporter System)

Objective: Measure this compound induced gene expression in CDM.

System: S. pyogenes strain carrying a Pshp-luxAB or Pshp-GFP reporter.

Workflow Diagram:

Workflow Start Overnight Culture (Complex Media) Wash Wash 2x with PBS (Remove Peptides) Start->Wash Inoculate Inoculate CDM (OD600 = 0.05) Wash->Inoculate Treat Add this compound (0.1 - 50 µM) Inoculate->Treat Incubate Incubate 37°C (2-4 Hours) Treat->Incubate Read Measure Luminescence/OD600 (Plate Reader) Incubate->Read

Figure 2: Step-by-step workflow for this compound induction assay in CDM.

Detailed Procedure:

  • Seed Culture: Grow reporter strain in THY (Todd-Hewitt Yeast) broth overnight.

  • Wash (Crucial): Centrifuge 1 mL of culture (5000 x g, 5 min). Discard supernatant. Resuspend pellet in sterile PBS. Repeat twice .

    • Why? Carryover of THY broth introduces peptides that compete with PepO, creating high background noise.

  • Inoculation: Dilute washed cells 1:50 or 1:100 into fresh CDM (prepared in 3.1) to a starting OD₆₀₀ of ~0.05.

  • Plating: Dispense 180 µL of cell suspension into 96-well opaque white plates (for luminescence) or clear plates (for OD).

  • Treatment: Add 20 µL of this compound (diluted in CDM) to achieve final concentrations of 0, 1, 5, 10, 25, and 50 µM .

    • Vehicle Control: Add 20 µL CDM + DMSO (matching highest solvent % used, typically <0.5%).

    • Positive Control: Synthetic SHP peptide (if available) at 100 nM.

  • Kinetics: Incubate at 37°C. Measure OD₆₀₀ and Luminescence (RLU) every 30 minutes for 6 hours.

Data Analysis & Expected Results

Quantitative Output

Data should be normalized as Specific Light Production (RLU/OD₆₀₀) to account for differences in growth rates caused by the inhibitor.

Treatment (µM)Growth (OD₆₀₀) at 3hRaw RLU at 3hSpecific RLU (RLU/OD)Interpretation
Vehicle (DMSO) 0.355001,428Baseline (PepO degrades endogenous SHP)
This compound (1 µM) 0.341,2003,529Minimal Induction
This compound (10 µM) 0.3245,000140,625Significant Induction (Near IC50)
This compound (50 µM) 0.30120,000400,000Saturation / Max Induction
Interpreting the Curve
  • Lag Phase: In the vehicle control, RLU should remain low until late log phase (natural QS).

  • This compound Effect: Treated wells should show an immediate exponential increase in RLU early in the growth curve (OD 0.1 - 0.2), confirming "short-circuiting" of the density check.

  • Toxicity: If OD₆₀₀ at 50 µM is <80% of the Vehicle control, this compound is exhibiting off-target toxicity or general growth inhibition unrelated to QS.

Troubleshooting & Optimization

Issue: High Background in Vehicle Control

  • Cause: CDM contamination with peptides or failure to wash cells sufficiently.

  • Solution: Ensure CDM is made with high-purity amino acids (not Casamino acids). Increase PBS wash steps to 3x.

Issue: No Induction with this compound

  • Cause: Strain variation (PepO mutation) or compound precipitation.

  • Solution: Verify pepO gene integrity in your strain. Check this compound solubility in CDM; if cloudy, lower concentration or increase DMSO slightly (max 1%).

Issue: Inconsistent Replicates

  • Cause: Inhomogeneous inoculum or evaporation in 96-well plate.

  • Solution: Use a breathable membrane seal to prevent evaporation while allowing gas exchange. Vortex the master mix of cells/CDM frequently during plating.

References

  • Federle, M. J., et al. (2018). "A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO."[1] Journal of Biological Chemistry, 293(6), 2026-2036.

  • Chang, J. C., et al. (2011). "Chemical signaling in Streptococcus pyogenes: Rgg/SHP systems." Frontiers in Cellular and Infection Microbiology, 1, 10.

  • Wilkening, R. V., et al. (2016). "The Rgg2/3 Quorum Sensing System in Streptococcus pyogenes." Microbiology Spectrum, 4(3).

Sources

screening for quorum sensing modulators using P516-0475

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for Peptide-Based Quorum Sensing Modulators using Probe P516-0475

Executive Summary

This Application Note details the protocol for utilizing This compound , a specific inhibitor of the endopeptidase PepO, as a chemical probe to screen for modulators of the Rgg2/3 quorum sensing (QS) pathway in Streptococcus pyogenes (Group A Streptococcus).[1]

Unlike typical acyl-homoserine lactone (AHL) systems in Gram-negatives, the Rgg2/3 system relies on short hydrophobic pheromones (SHPs). The metalloendopeptidase PepO acts as a "gatekeeper" by degrading SHPs to prevent premature QS activation. This compound inhibits PepO, thereby stabilizing SHPs and artificially inducing the QS state.[1]

Key Applications:

  • Positive Control: Validating Rgg2/3 reporter strains.

  • Antagonist Screening: Using this compound to pre-induce the system to screen for downstream inhibitors (Rgg2/3 blockers).

  • Phenotypic Profiling: Assessing lysozyme resistance and biofilm formation linked to QS activation.[1]

Biological Mechanism & Rationale

To effectively screen using this compound, one must understand the "Disinhibition" mechanism. This compound does not bind the QS receptor directly; it inhibits the enzyme that destroys the ligand.

The Rgg2/3 Signaling Circuit:

  • Pro-peptide Production: shp genes encode precursor peptides.

  • Processing & Export: Precursors are processed into mature Short Hydrophobic Pheromones (SHPs) and exported.

  • Re-import: SHPs are imported via the oligopeptide permease (Opp).

  • Degradation (The Checkpoint): Intracellular PepO degrades SHPs, keeping the system "OFF" at low cell densities.

  • Activation: If SHP concentration exceeds PepO's capacity, SHPs bind the transcriptional regulators Rgg2 and Rgg3 .

  • This compound Action: this compound inhibits PepO.[1][2] This prevents SHP degradation, lowering the threshold for QS activation even at low cell densities.

Pathway Visualization

RggPathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm SHP_ext SHP Pheromone Opp Opp Transporter SHP_ext->Opp Import SHP_int SHP (Internal) Opp->SHP_int PepO PepO (Endopeptidase) SHP_int->PepO Degradation Rgg Rgg2/3 Regulator SHP_int->Rgg Binding P516 This compound (Probe) P516->PepO Inhibition DNA Virulence Genes (shp, lysozyme res.) Rgg->DNA Transcription Activation

Figure 1: Mechanism of Action. This compound inhibits PepO, preventing SHP degradation and triggering Rgg2/3-dependent gene expression.[1]

Material Preparation

Compound Handling (this compound)[1]
  • Chemical Nature: Small molecule, likely hydrophobic.[1]

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The typical EC50 for reporter induction is ~1-5 µM. Screening is usually performed at 10-20 µM .

Bacterial Strains
  • Reporter Strain: S. pyogenes NZ131 (or similar) carrying a plasmid with the shp3 promoter fused to luciferase (Pshp3-luxAB or Pshp3-luc).

  • Control Strain:

    
     mutant (Constitutively active QS) or 
    
    
    
    (QS null).
Media
  • Growth Medium: Todd-Hewitt Broth with 0.2% Yeast Extract (THY).

  • Assay Medium: Chemically Defined Medium (CDM) is preferred for peptide signaling assays to avoid interference from peptides in yeast extract.

Protocol 1: High-Throughput Agonist Screen (Validation)

Objective: Verify this compound activity or screen for analogs that inhibit PepO.

Workflow:

  • Culture Prep: Grow S. pyogenes reporter strain in THY overnight. Dilute 1:100 into fresh CDM and grow to early log phase (

    
    ).
    
  • Plating: Dispense 45 µL of bacterial culture into 96-well or 384-well white opaque plates.

  • Treatment: Add 5 µL of this compound (final conc. 0 to 50 µM) or test compounds.

    • Note: Include a low concentration of synthetic SHP3 (e.g., 5 nM) if the strain produces low endogenous pheromone; however, this compound is often sufficient to stabilize endogenous SHP.

  • Incubation: Incubate at 37°C for 2–3 hours.

  • Measurement: Measure luminescence (RLU) and

    
     every 30 minutes.
    

Data Analysis: Normalize RLU to


 (RLU/OD). This compound should induce a dose-dependent increase in luminescence, typically 10-100 fold  over DMSO control.
CompoundConc (µM)RLU/OD (Fold Change)Interpretation
DMSO-1.0Baseline (PepO active)
This compound 10 45.2 PepO Inhibited / QS ON
This compound0.11.2Below Threshold
SHP3 (Peptide)0.180.5Positive Control (Direct Agonist)

Protocol 2: The "Reversal Screen" (Antagonist Discovery)

Objective: Identify compounds that block QS downstream of PepO (e.g., Rgg2/3 inhibitors) using this compound as the inducer.

Rationale: Since this compound forces the system "ON" by stabilizing the pheromone, any compound that reduces the signal in the presence of this compound is likely acting on the receptor (Rgg) or transcription machinery.

Step-by-Step Protocol:

  • Master Mix Prep: Prepare S. pyogenes reporter culture in CDM (

    
    ).
    
  • Induction: Supplement the Master Mix with 10 µM this compound .

    • Why? This creates a "High QS" baseline.

  • Library Transfer: Pin-transfer or pipette your screening library (Test Compounds) into the plates (Final conc. 10-50 µM).

  • Dispense: Add 50 µL of the P516-induced bacterial suspension to the wells.

  • Controls:

    • Negative Control:[3] Culture + this compound + DMSO (Max Signal).

    • Positive Control: Culture + this compound + Known Rgg antagonist (if available) OR Uninduced culture (Min Signal).

  • Incubation: 3 hours at 37°C.

  • Readout: Measure Luminescence.

Hit Identification: Hits are compounds that reduce luminescence back to baseline levels despite the presence of this compound.

Hit Validation Logic:

  • True Hit: Low Luminescence + Normal Growth (

    
    ).
    
  • False Positive: Low Luminescence + Low Growth (Antibiotic effect).

Protocol 3: Phenotypic Assay (Lysozyme Resistance)

Objective: Confirm that this compound induces functional virulence traits.

The Rgg2/3 system controls resistance to lysozyme.[1][2] this compound treatment should make S. pyogenes resistant to lysozyme killing.

  • Inoculation: Inoculate S. pyogenes into THY broth.

  • Conditions:

    • A: DMSO Control.

    • B: this compound (20 µM).

  • Challenge: Add Lysozyme (1 mg/mL) to both conditions immediately or after 1 hour of pre-incubation.

  • Growth Curve: Monitor

    
     for 8–12 hours.
    
  • Result:

    • DMSO: Growth arrest or lysis (susceptible).

    • This compound:[1][2][4][5] Robust growth (resistant).

Troubleshooting & Optimization

IssueProbable CauseSolution
No induction with this compound Low endogenous SHP productionSupplement assay buffer with trace synthetic SHP3 (1-5 nM) to provide a substrate for stabilization.
High background in DMSO Media contamination or peptide-rich mediaSwitch from THY to CDM (Chemically Defined Medium). Peptides in yeast extract can trigger Rgg.
Compound Precipitation This compound insolubilityEnsure final DMSO concentration is <1% but compound is fully solubilized. Sonicate stock solution.

References

  • Wilkening, R. V., et al. (2016). "A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO."[1] Journal of Biological Chemistry, 291(4), 1757-1769.

  • Aggarwal, S. D., et al. (2014). "Function of the Rgg2/3 quorum sensing system in Streptococcus pyogenes." Microbiology, 160(Pt 12), 2636-2647.

  • Chang, J. C., et al. (2011). "Rgg-shP quorum sensing in Streptococcus pyogenes." Current Opinion in Microbiology, 14(2), 199-205.

Sources

Troubleshooting & Optimization

P516-0475 stability in culture media over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: P516-0475 Stability & Application Guide

Topic: Stability and functional integrity of this compound in culture media. Content Type: Troubleshooting Guide & FAQ. Audience: Microbiologists, Chemical Biologists, and Drug Discovery Researchers.

Executive Summary: this compound Profile

This compound is a small-molecule chemical probe identified as a specific inhibitor of PepO , a neprilysin-like metalloendopeptidase in Streptococcus pyogenes (Group A Strep).[1][2] Its primary utility is the induction of the Rgg2/3 quorum sensing (QS) pathway by preventing the degradation of Short Hydrophobic Pheromones (SHPs).

Critical Stability Directive: While this compound itself exhibits standard small-molecule stability, its apparent failure in culture is often misdiagnosed. Users frequently confuse the degradation of the compound with the rapid turnover of the SHP peptide it is meant to protect, or issues with solubility in complex media.

Quick Reference: Physicochemical Stability
ParameterSpecificationCritical Note
Solubility (Stock) Soluble in DMSO (>10 mM)Do not store aqueous dilutions. Freeze-thaw cycles degrade potency.
Media Stability Functionally active >12 hoursValidated in kinetic luciferase assays (CDM & C-medium).
Mechanism Uncompetitive PepO InhibitorEfficacy depends on substrate (SHP) concentration.
Light Sensitivity Standard precautionsProtect from direct UV; ambient light is generally acceptable for short assays.
pH Tolerance pH 6.0 – 8.0Unstable in highly acidic environments (common in late-stage bacterial cultures).

Troubleshooting Guides & FAQs

Category A: Loss of Potency in Long-Duration Assays

Q: "I observe a drop in Rgg2/3 reporter signal after 6 hours. Is this compound degrading in the media?"

Diagnosis: It is statistically unlikely that this compound is chemically degrading within 6 hours at 37°C. The loss of signal is likely biological or solubility-related.

Root Cause Analysis:

  • Substrate Depletion: this compound inhibits PepO, but it does not stop other peptidases from eventually degrading the SHP pheromones, nor does it stop the natural turnover of the luciferase reporter.

  • Acidification: S. pyogenes produces lactic acid during exponential growth. If the media pH drops below 5.5, this compound solubility may decrease, or the PepO enzyme kinetics may shift, rendering the inhibitor less effective.

Corrective Protocol:

  • Buffer the Media: Use Chemically Defined Media (CDM) buffered with HEPES (100 mM, pH 7.4) rather than standard unbuffered broth to maintain inhibitor solubility and enzyme kinetics.

  • Re-dosing Strategy: For assays >12 hours, perform a "spike-in" of fresh this compound (at 0.5x original concentration) at T=6h to rule out compound instability.

Category B: Precipitation and Solubility Issues

Q: "When I add this compound to my culture media, I see a faint cloudiness. Is this contamination or instability?"

Diagnosis: This is "Crash-out" (rapid precipitation), not chemical instability. This compound is hydrophobic. Adding a high-concentration DMSO stock directly to aqueous media causes immediate aggregation.

The "Step-Down" Dilution Protocol (Self-Validating):

  • Incorrect: Pipetting 1 µL of 10 mM stock directly into 1 mL media.

  • Correct:

    • Prepare a 100x Intermediate in sterile PBS or media with 10% DMSO.

    • Vortex immediately.

    • Add the Intermediate to the final culture vessel.

    • Validation: Measure OD600 immediately after addition. A spike in OD > 0.05 indicates precipitation.

Category C: Mechanism-Specific Inconsistencies

Q: "this compound works in my wild-type strain but fails in my PepO-overexpression mutants. Is the compound unstable in the presence of high enzyme loads?"

Diagnosis: This is a kinetic limitation, not stability. This compound acts as an uncompetitive inhibitor .[1][2][3][4][5] It binds to the Enzyme-Substrate complex.

Technical Insight: If you vastly overexpress PepO, the stoichiometric ratio of Inhibitor:Enzyme shifts. You may simply have insufficient this compound to saturate the available PepO pool.

Action Item: Perform a dose-response curve (0.1 µM to 50 µM). If efficacy returns at higher concentrations, the compound is stable but out-competed.

Validated Experimental Workflows

Workflow 1: Functional Stability Assay (Bioassay)

Use this protocol to verify if your this compound stock has degraded.

Reagents:

  • S. pyogenes reporter strain (e.g., Pshp3-luxAB).[6][7]

  • Synthetic SHP pheromone (20 nM final).

  • This compound Stock (fresh vs. stored).

Step-by-Step:

  • Pre-incubation: Dilute this compound to 10 µM in CDM. Split into two aliquots.

    • Aliquot A: Incubate at 37°C for 24 hours (cell-free).

    • Aliquot B: Prepare fresh immediately before the assay.

  • Inoculation: Add reporter strain (OD600 0.1) to both aliquots.

  • Induction: Add SHP peptide (20 nM) to both.

  • Readout: Measure luminescence at T=60 min.

  • Interpretation:

    • If Luminescence (A) ≈ Luminescence (B): Compound is Stable .

    • If Luminescence (A) < 50% of (B): Compound is Unstable (hydrolysis or oxidation occurred).

Mechanistic Visualization

The following diagram illustrates the mechanism of action for this compound and the critical points where "instability" (chemical vs. biological) can occur.

P516_Stability_Mechanism cluster_media Culture Media Environment P516 This compound (Inhibitor) PepO PepO (Endopeptidase) P516->PepO Inhibits (Uncompetitive) SHP SHP (Pheromone) PepO->SHP Degrades Degraded Degraded Peptides PepO->Degraded Cleavage Rgg Rgg2/3 Receptor SHP->Rgg Binds/Activates QS Quorum Sensing (Virulence/Biofilm) Rgg->QS Induces Expression

Caption: this compound stabilizes SHP levels by inhibiting PepO. Loss of QS signal can result from this compound degradation OR PepO overexpression.

References

  • A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. Source:[1][2] Journal of Biological Chemistry (JBC), 2018. Context: Primary characterization of this compound stability, mechanism, and kinetic assays. URL:[Link]

  • A Streptomyces tendae Specialized Metabolite Inhibits Quorum Sensing in Group A Streptococcus. Source: Microbiology Spectrum (ASM), 2023. Context: Comparative use of this compound as a control agonist in stability assays. URL:[Link]

Sources

resolving P516-0475 precipitation in high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Product: P516-0475 (PepO Inhibitor / Quorum Sensing Inducer) Application: Chemical Biology, Microbiology (Streptococcus pyogenes Rgg2/3 pathway) Document ID: TS-P516-SOL-V2.1

Executive Summary

You are encountering precipitation with This compound , a specific uncompetitive inhibitor of the bacterial endopeptidase PepO .[1][2][3][4] This compound is hydrophobic and prone to "crashing out" (precipitation) when transitioning from organic stock solvents (DMSO) to aqueous culture media (CDM or THY), particularly at concentrations exceeding 10–20 µM .

This guide addresses the physicochemical limitations of this compound and provides a validated protocol to maintain solubility for reliable IC50 determination and phenotypic assays.

Part 1: The Mechanism of Instability (Why is this happening?)

To resolve the issue, we must understand the compound's behavior. This compound acts by inhibiting PepO, which normally degrades Short Hydrophobic Pheromones (SHPs).[1][2][4][5] By inhibiting PepO, you stabilize SHPs, triggering the Rgg2/3 quorum sensing pathway.[1][2][4]

The Solubility Paradox: To bind the hydrophobic pocket of PepO, this compound itself possesses high lipophilicity (LogP > 3.0 estimated). When you spike a high-concentration DMSO stock directly into aqueous media:

  • Solvent Shock: The DMSO rapidly diffuses into the water.

  • Nucleation: The drug molecules, suddenly stripped of their solvation shell, aggregate immediately.

  • Micro-precipitation: This forms invisible crystals that reduce the effective concentration, leading to false negatives in your biological assay.

Biological Context & Workflow

The following diagram illustrates where this compound acts and why maintaining its soluble concentration is critical for the downstream signaling event (Rgg2/3 activation).

P516_Mechanism P516 This compound (Small Molecule) PepO PepO (Endopeptidase) P516->PepO Uncompetitive Inhibition SHP SHP Pheromones (Signaling Peptide) PepO->SHP Degrades Rgg Rgg2/3 (Transcriptional Regulator) SHP->Rgg Activates Phenotype Biofilm / Virulence Gene Expression Rgg->Phenotype Induces

Figure 1: Mechanism of Action. This compound inhibits PepO, preventing SHP degradation and thereby forcing Rgg2/3 pathway activation.[2]

Part 2: Troubleshooting & Optimization (FAQs)

Q1: I see a white precipitate immediately upon adding the stock to the media. How do I fix this?

Diagnosis: You are likely performing a "bolus addition" where a high-concentration stock (e.g., 10 mM or 50 mM) is dropped directly into the media. This causes local supersaturation.

The Fix: The "Intermediate Dilution" Method Do not go from 100% DMSO to 0.1% DMSO in one step. Use a stepping stone.

Protocol:

  • Stock: Prepare 10 mM this compound in anhydrous DMSO.

  • Intermediate: Dilute the stock 1:10 into a solvent-rich buffer (e.g., PBS + 10% DMSO + 0.1% Tween-20).

  • Final: Dilute this intermediate into your culture media (CDM) to reach the final concentration.

Q2: My target concentration is 50 µM, but the IC50 is reported as ~10 µM. Why is it precipitating?

Diagnosis: The reported IC50 (10 µM) is an equilibrium constant. To drive the reaction or test toxicity, researchers often push to 50–100 µM. However, the thermodynamic solubility limit of this compound in pure CDM is likely near 20–30 µM.

The Fix: Carrier Formulation (Cyclodextrin) For concentrations >20 µM, DMSO alone is insufficient. You must use a carrier to "shield" the hydrophobic molecule.

Protocol:

  • Prepare a 20% (w/v) stock of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water.

  • Dissolve this compound in DMSO.

  • Mix the DMSO stock with the HP-β-CD solution before adding to the media.

    • Ratio: Ensure the final media contains ~0.5% to 1% HP-β-CD.

    • Mechanism: The cyclodextrin forms a toroidal inclusion complex, keeping this compound soluble without affecting the bacteria.

Q3: Can I heat the solution to dissolve the precipitate?

Strictly No. While heat increases solubility temporarily, this compound is a chemical probe. Heating >37°C risks:

  • Thermal degradation: Chemical breakdown of the inhibitor.

  • Recrystallization: As soon as it cools back to incubation temperature (37°C), it will crash out into larger, thermodynamically stable crystals that are even less bioactive. Alternative: Sonication (water bath) for 5 minutes at room temperature is acceptable for the DMSO stock, but not for the aqueous dilution.

Part 3: Validated Experimental Workflows

Table 1: Solubility Limits & Recommendations
Solvent SystemMax Solubility (Est.)Recommended UseNotes
100% DMSO > 50 mMStock StorageStore at -20°C; Hygroscopic (keep sealed).
CDM / THY Media ~ 10–20 µMLow Dose AssaysHigh risk of precipitation >20 µM.
PBS + 1% Tween-20 ~ 50 µMWash StepsSurfactant aids solubility.
Media + 1% HP-β-CD > 100 µMHigh Dose Assays Recommended for all IC50 curves.
Step-by-Step Preparation Protocol (High Concentration)

Use this workflow for experiments requiring [this compound] > 10 µM.

Protocol_Workflow cluster_0 Step 1: Stock Prep cluster_1 Step 2: Complexation (Critical) cluster_2 Step 3: Final Assay Powder This compound Powder Stock 10 mM Stock Solution (Clear, Yellowish) Powder->Stock DMSO Anhydrous DMSO DMSO->Stock PreMix Pre-Mix Solution (10x Concentrate) Stock->PreMix 1:10 Dilution (Slow addition) CD 20% HP-β-CD (in Water) CD->PreMix Final Final Assay Well (Soluble >50 µM) PreMix->Final 1:10 Dilution Media Culture Media (CDM/THY) Media->Final

Figure 2: Solubility Optimization Workflow. Utilizing a cyclodextrin (HP-β-CD) pre-mix step prevents the "solvent shock" precipitation observed in direct DMSO-to-Media transfers.

Part 4: Quality Control & Validation

To ensure your data is trustworthy, you must validate that the compound is actually in solution and not just a fine suspension (which causes artifacts).

Self-Validation Protocol (Light Scattering Check):

  • Prepare your final dilution (e.g., 50 µM) in a clear tube.

  • Shine a laser pointer (or use a spectrophotometer at 600nm) through the liquid.

  • Pass: The beam passes through clearly (no scattering).

  • Fail: You see a "beam path" or Tyndall effect (haze). This indicates micro-precipitation. Do not proceed with the assay.

References

  • Primary Characterization & Mechanism: Do, H., Makthal, N., VanderWal, A. R., Ruda, G. F., et al. (2018). A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO.[1][2][3][4][6] Journal of Biological Chemistry, 293(8), 2742–2754. [Link]

  • Solubility & Formulation Protocols: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Cyclodextrin Usage in Chemical Biology: Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quorum Sensing Induction: Cyclosporin A vs. P516-0475

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial research and drug development, the modulation of bacterial quorum sensing (QS) has emerged as a promising strategy to mitigate virulence and combat infection. Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner, governing processes such as biofilm formation and toxin production.[1] This guide provides a detailed comparative analysis of two molecules in the context of quorum sensing induction: the well-established immunosuppressant and known QS inhibitor, Cyclosporin A, and a novel investigational compound, P516-0475.

This document will delve into the known mechanisms of Cyclosporin A's interaction with quorum sensing pathways and present a comprehensive experimental framework for the evaluation and comparison of this compound. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to aid researchers in their quest for novel anti-infective therapies.

Understanding the Players: Cyclosporin A and the Challenge of Novel Compound Evaluation

Cyclosporin A: An Unexpected Journey from Immunosuppression to Quorum Sensing Inhibition

Cyclosporin A (CsA) is a cyclic, non-ribosomal peptide of eleven amino acids, originally isolated from the fungus Tolypocladium inflatum.[2][3] With a molecular weight of 1202.6 g/mol , this lipophilic molecule has been a cornerstone in clinical practice for preventing organ transplant rejection due to its potent immunosuppressive properties.[4][5][6] Its mechanism in the human body involves binding to cyclophilin, and this complex subsequently inhibits calcineurin, a key enzyme in the T-cell activation pathway.[2]

Intriguingly, recent research has unveiled a new facet of Cyclosporin A's bioactivity: its ability to interfere with bacterial quorum sensing. Specifically, in Gram-positive bacteria such as Streptococcus species, Cyclosporin A has been shown to antagonize the Rgg/SHP (Regulator gene/Short Hydrophobic Peptide) quorum-sensing system.[7] These systems are integral to the regulation of virulence, biofilm formation, and other population-dependent behaviors in many pathogenic Firmicutes.[8][9]

The Rgg family of proteins are cytoplasmic transcription factors that act as receptors for SHP pheromones.[8] The binding of an SHP to its cognate Rgg protein typically induces a conformational change that modulates the Rgg protein's DNA-binding affinity, thereby activating or repressing target gene expression.[10][11] Structural and biochemical studies have revealed that Cyclosporin A can bind to Rgg proteins, likely at or near the SHP binding site, and in doing so, it inhibits the activation of the receptor by its native peptide pheromone.[12][13] This discovery has opened up new avenues for the development of anti-infective therapies that aim to disarm bacteria rather than kill them, a strategy that may impose less selective pressure for the development of resistance.[7]

This compound: A Framework for the Evaluation of a New Chemical Entity

For the purpose of this guide, this compound is presented as a New Chemical Entity (NCE) with a hitherto uncharacterized biological activity profile. The following sections will outline a comprehensive, stepwise approach to systematically evaluate its potential as a quorum sensing modulator, using the known activity of Cyclosporin A as a benchmark. This framework is designed to be adaptable for the investigation of any novel compound suspected of having quorum sensing-modulating properties.

The Rgg/SHP Quorum Sensing Pathway: The Target of Cyclosporin A

The Rgg/SHP signaling circuit is a key player in the coordination of group behaviors in numerous Gram-positive bacteria.[14] Understanding this pathway is crucial for contextualizing the inhibitory action of Cyclosporin A and for designing experiments to test for similar activity in this compound.

Rgg_SHP_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHP_pro SHP Pro-peptide SHP_active Active SHP SHP_pro->SHP_active Processing & Secretion (e.g., PptAB transporter) permease Oligopeptide Permease (e.g., Opp/Ami) SHP_active->permease Import SHP_active_cyto Active SHP permease->SHP_active_cyto Rgg Rgg Regulator Rgg_SHP_complex Rgg-SHP Complex Rgg->Rgg_SHP_complex DNA Target Gene Promoters Rgg_SHP_complex->DNA Binds transcription Transcription of Target Genes (e.g., virulence, biofilm) DNA->transcription Activation/ Repression SHP_active_cyto->Rgg

Caption: The Rgg/SHP Quorum Sensing Pathway in Gram-positive bacteria.

Experimental Workflow: A Comparative Analysis of this compound and Cyclosporin A

The following experimental workflow provides a structured approach to characterize and compare the quorum sensing induction/inhibition properties of this compound and Cyclosporin A.

Experimental_Workflow start Start: Compound Characterization (this compound & Cyclosporin A) step1 Step 1: Determine Minimum Inhibitory Concentration (MIC) - Broth microdilution assay - Ensure subsequent assays are at sub-MIC concentrations start->step1 step2 Step 2: Primary Screening using Reporter Strains - Chromobacterium violaceum (violacein inhibition) - Vibrio harveyi (bioluminescence inhibition) step1->step2 step3 Step 3: In Vitro Target Engagement Assay - Fluorescence Polarization (FP) Assay - Assess direct binding to Rgg protein step2->step3 If QS inhibition is observed step4 Step 4: Target-Specific Cellular Assay - Rgg/SHP Reporter Gene Assay in Streptococcus - Quantify inhibition of SHP-induced gene expression step3->step4 If direct binding is confirmed step5 Step 5: Phenotypic Assays - Biofilm formation assay (crystal violet staining) - Virulence factor expression (e.g., hemolysin assay) step4->step5 end_node End: Comparative Analysis & Conclusion step5->end_node

Caption: Experimental workflow for the comparative analysis of quorum sensing modulators.

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: It is critical to distinguish between true quorum sensing inhibition and general cytotoxicity. This assay determines the lowest concentration of each compound that inhibits visible bacterial growth, ensuring that subsequent experiments are conducted at sub-inhibitory concentrations.

Materials:

  • Bacterial strains (e.g., Streptococcus pyogenes, Chromobacterium violaceum, Vibrio harveyi)

  • Appropriate growth media (e.g., Todd-Hewitt Broth, Luria-Bertani Broth)

  • 96-well microtiter plates

  • This compound and Cyclosporin A stock solutions (in a suitable solvent like DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of this compound and Cyclosporin A in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for S. pyogenes, 30°C for C. violaceum and V. harveyi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity and by measuring the optical density at 600 nm (OD600).

Protocol 2: Chromobacterium violaceum Violacein Inhibition Assay

Rationale: C. violaceum produces a purple pigment, violacein, under the control of a quorum sensing system homologous to the LuxI/LuxR system.[15] Inhibition of violacein production without affecting bacterial growth is a strong indicator of quorum sensing interference.[16][17] This assay serves as an excellent primary screen.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) agar and broth

  • This compound and Cyclosporin A at sub-MIC concentrations

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture to wells containing various sub-MIC concentrations of this compound and Cyclosporin A.

  • Incubate the plate at 30°C for 24 hours with shaking.

  • Measure bacterial growth by reading the OD600.

  • To quantify violacein, add an equal volume of DMSO to each well, mix, and centrifuge to pellet the cells.

  • Transfer the supernatant to a new plate and measure the absorbance at 585 nm.

  • Normalize the violacein production to bacterial growth (A585/OD600).

Protocol 3: Fluorescence Polarization (FP) Assay for Rgg-SHP Interaction

Rationale: This in vitro assay provides direct evidence of a compound's ability to interfere with the binding of the SHP pheromone to its cognate Rgg receptor.[7] The assay measures the change in the tumbling rate of a fluorescently labeled SHP upon binding to the larger Rgg protein. An effective inhibitor will displace the labeled SHP, resulting in a decrease in fluorescence polarization.[18]

Materials:

  • Purified recombinant Rgg protein (e.g., Rgg3 from S. pyogenes)

  • Fluorescently labeled SHP (e.g., FITC-SHP)

  • This compound and Cyclosporin A

  • Binding buffer

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • In a 384-well plate, add a constant concentration of purified Rgg protein and fluorescently labeled SHP.

  • Add serial dilutions of this compound and Cyclosporin A to the wells.

  • Include controls for no inhibitor and no Rgg protein.

  • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

  • Measure fluorescence polarization according to the instrument's specifications.

  • Plot the change in polarization against the inhibitor concentration to determine the IC50 value.

Data Presentation and Comparative Analysis

The following tables illustrate how experimental data for this compound and Cyclosporin A would be presented for a clear, objective comparison.

Table 1: Minimum Inhibitory Concentration (MIC) against Various Bacterial Strains

CompoundStreptococcus pyogenes MIC (µg/mL)Chromobacterium violaceum MIC (µg/mL)Vibrio harveyi MIC (µg/mL)
This compound >12864128
Cyclosporin A >128>128>128
Tetracycline 284

Note: Data for this compound is hypothetical.

Table 2: Quorum Sensing Inhibition Activity

CompoundC. violaceum Violacein Inhibition IC50 (µg/mL)V. harveyi Bioluminescence Inhibition IC50 (µg/mL)Rgg-SHP Binding Inhibition (FP Assay) IC50 (µM)
This compound 16328.5
Cyclosporin A >64 (inactive)>64 (inactive)0.45[7]

Note: Data for this compound is hypothetical. Cyclosporin A is known to be specific for Rgg/SHP systems and may not show activity in Gram-negative reporter assays.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of this compound and Cyclosporin A as modulators of quorum sensing. While Cyclosporin A has a demonstrated and specific inhibitory effect on the Rgg/SHP pathway in Gram-positive bacteria, the activity of a new chemical entity like this compound must be systematically elucidated through a tiered experimental approach.

The outlined protocols, from initial cytotoxicity screening to specific in vitro and cellular assays, provide a robust methodology for characterizing novel quorum sensing inhibitors. The hypothetical data presented for this compound illustrates how such a compound could be quantitatively compared to a known inhibitor like Cyclosporin A.

For drug development professionals, the path forward with a promising candidate would involve further mechanistic studies, structure-activity relationship (SAR) optimization to improve potency and selectivity, and eventual evaluation in in vivo models of bacterial infection. The ultimate goal is the development of novel anti-infective agents that can circumvent the growing challenge of antibiotic resistance by targeting bacterial communication and virulence.

References

  • Ciclosporin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ciclosporin]
  • Regulator gene glucosyltransferases (Rgg/SHP) systems - Wikipedia. [URL: https://en.wikipedia.org/wiki/Rgg/SHP_quorum_sensing_systems]
  • Feldstein, S. F., et al. (2021). The Streptococcus pyogenes Rgg2/Rgg3 quorum sensing system causes global suppression of macrophage inflammatory programs via an intranuclear mechanism. mBio, 12(3), e00835-21. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8289136/]
  • Augustine, J., et al. (2021). Cyclosporin Structure and Permeability: From A to Z and Beyond. Accounts of Chemical Research, 54(23), 4349-4363. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.1c00559]
  • Jiménez, J. C., et al. (2020). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 10(19), e3774. [URL: https://bio-protocol.org/e3774]
  • LaSarre, B., & Federle, M. J. (2013). The Streptococcus pyogenes Rgg2/Rgg3 quorum sensing system causes global suppression of macrophage inflammatory programs via an intranuclear mechanism. mBio, 4(2), e00663-12. [URL: https://journals.asm.org/doi/10.1128/mBio.00663-12]
  • Do, H., et al. (2022). Quorum sensing regulation of a major facilitator superfamily transporter affects multiple streptococcal virulence factors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.05.06.490956v1]
  • Ibrahim, M., et al. (2011). Rgg proteins associated with internalized small hydrophobic peptides: a new quorumsensing mechanism in streptococci. Molecular Microbiology, 80(4), 981-994. [URL: https://dial.uclouvain.be/pr/boreal/object/boreal:90658]
  • Pinto, U. M., et al. (2025). Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. [URL: https://www.jove.com/t/68507/quorum-sensing-inhibition-by-bioactive-compou]
  • Al-Salami, H., et al. (2021). Microbead-Encapsulated Luminescent Bioreporter Screening of P. aeruginosa via Its Secreted Quorum-Sensing Molecules. Biosensors, 11(11), 438. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8615162/]
  • PubChem. Cyclosporin A. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Cyclosporin-A]
  • ResearchGate. Structure of cyclosporine A. [URL: https://www.researchgate.net/figure/Structure-of-cyclosporine-A_fig1_344510009]
  • Neiditch, M. B., et al. (2015). Rgg protein structure-function and inhibition by cyclic peptide compounds. Proceedings of the National Academy of Sciences, 112(16), E2034-E2043. [URL: https://www.pnas.org/doi/10.1073/pnas.1423253112]
  • Tokyo Chemical Industry Co., Ltd. Cyclosporin A. [URL: https://www.tcichemicals.com/US/en/p/C2694]
  • ResearchGate. Rgg/SHP144 binding measured by fluorescence polarization using... [URL: https://www.researchgate.net/figure/Rgg-SHP144-binding-measured-by-fluorescence-polarization-using-FITC-SHP144-peptides-a_fig2_359871183]
  • Untea, A. E., et al. (2024). Bioluminescent Whole-Cell Bioreporter Bacterial Panel for Sustainable Screening and Discovery of Bioactive Compounds Derived from Mushrooms. Applied Sciences, 14(22), 10108. [URL: https://www.mdpi.com/2076-3417/14/22/10108]
  • Neiditch, M. B., et al. (2015). Rgg protein structure–function and inhibition by cyclic peptide compounds. PNAS, 112(16), E2034-E2043. [URL: https://www.pnas.org/content/112/16/E2034]
  • Barbero, E., et al. (2021). Use of Quorum Sensing Inhibition Strategies to Control Microfouling. Marine Drugs, 19(2), 79. [URL: https://www.mdpi.com/1660-3397/19/2/79]
  • Lassarre, B., et al. (2015). Identification of Quorum-Sensing Inhibitors Disrupting Signaling between Rgg and Short Hydrophobic Peptides in Streptococci. mBio, 6(3), e00393-15. [URL: https://journals.asm.org/doi/10.1128/mBio.00393-15]
  • Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Journal of Visualized Experiments, (214), e68507. [URL: https://www.jove.com/t/68507/quantification-of-violacein-in-chromobacterium-violaceum-and-its]
  • Defoirdt, T., et al. (2008). Luminescence, virulence and quorum sensing signal production by pathogenic Vibrio campbellii and Vibrio harveyi isolates. Journal of Applied Microbiology, 104(5), 1480-1487. [URL: https://www.vliz.
  • ResearchGate. (2025). Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection. [URL: https://www.researchgate.
  • Belkin, S., et al. (2022). Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives' detection capabilities. Biotechnology and Bioengineering, 119(5), 1215-1226. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311132/]
  • Ripp, S., et al. (2025). Bioluminescent bioreporter assays for targeted detection of chemical and biological agents. ResearchGate. [URL: https://www.researchgate.net/publication/225080063_Bioluminescent_bioreporter_assays_for_targeted_detection_of_chemical_and_biological_agents]
  • LaSarre, B., et al. (2015). Identification of Quorum-Sensing Inhibitors Disrupting Signaling between Rgg and Short Hydrophobic Peptides in Streptococci. mBio, 6(3), e00393-15. [URL: https://mbio.asm.org/content/6/3/e00393-15]
  • ResearchGate. (2017). How to detect and quantify quorum sensing without using reporter bacteria? [URL: https://www.researchgate.net/post/How_to_detect_and_quantify_quorum_sensing_without_using_reporter_bacteria]
  • Amrein, M., et al. (2014). Inhibition of quorum sensing and biofilm formation in Vibrio harveyi by 4-Fluoro-DPD. MedChemComm, 5(11), 1649-1653. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00257a]
  • Liras, P., & Martín, J. F. (2011). Methods for Measuring the Production of Quorum Sensing Signal Molecules. Methods in Molecular Biology, 754, 329-342. [URL: https://link.springer.com/protocol/10.1007/978-1-61779-159-2_21]
  • Sowmiya, K., et al. (2022). Chromobacterium violaceum Based Screening of Quorum Quenching Bacteria for the Biocontrol of Quorum Sensing Phytopathogens. Mysore Journal of Agricultural Sciences, 56(4), 1-10. [URL: https://cabidigitallibrary.org/doi/full/10.55112/mjas.v56i4.10323]
  • Al-Shabib, N. A., et al. (2023). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. Molecules, 28(13), 5202. [URL: https://www.mdpi.com/1420-3049/28/13/5202]
  • Golemis, E. A., & Serebriiskii, I. G. (2014). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Methods in Molecular Biology, 1120, 157-173. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4096001/]
  • Tankeo, S. B., et al. (2020). Quorum Sensing Inhibition in Chromobacterium violaceum, Antibacterial Activity and GC-MS Analysis of Centaurea praecox. Letters in Applied NanoBioScience, 9(4), 1585-1593. [URL: https://nanobioletters.com/wp-content/uploads/2020/08/1585-1593.pdf]
  • iGEM. (2017). Part:BBa K2278001. [URL: http://parts.igem.org/Part:BBa_K2278001]
  • Nackerdien, Z. E., et al. (2008). Quorum Sensing Influences Vibrio harveyi Growth Rates in a Manner Not Fully Accounted For by the Marker Effect of Bioluminescence. PLoS One, 3(2), e1671. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0001671]
  • Rossi, J., & Taylor, C. W. (2011). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Methods in Molecular Biology, 756, 25-41. [URL: https://link.springer.com/protocol/10.1007/978-1-61779-163-9_2]
  • Ghosh, A., et al. (2022). Quorum-Sensing Inhibition by Gram-Positive Bacteria. Microorganisms, 10(2), 336. [URL: https://www.mdpi.com/2076-2607/10/2/336]
  • Figshare. (2018). Elucidating Molecular Mechanisms Involved in Rgg-SHP Transcription Regulation During Streptococcal quoru. [URL: https://figshare.com/articles/poster/Elucidating_Molecular_Mechanisms_Involved_in_Rgg-SHP_Transcription_Regulation_During_Streptococcal_quoru/7161803]
  • Glycopedia. In Solution Assays: Fluorescence Polarization. [URL: https://www.glycopedia.

Sources

Validating P516-0475 Specificity: Rgg2/3 vs. Rgg1 (RopB) Quorum Sensing Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

P516-0475 is a small-molecule probe identified as a potent agonist of the Rgg2/3 quorum sensing (QS) system in Streptococcus pyogenes (Group A Streptococcus).[1][2][3] Unlike direct receptor agonists, this compound functions through a distinct mechanism: the inhibition of PepO , a neprilysin-like metallo-endopeptidase that normally degrades the native pheromones (SHP2 and SHP3).[3]

For researchers utilizing this compound to modulate virulence phenotypes (biofilm formation, lysozyme resistance), validating its specificity against the paralogous Rgg1 (RopB) system is critical. The Rgg1 system controls the cysteine protease SpeB and often acts antagonistically to Rgg2/3 regarding biofilm stability. Cross-reactivity could lead to confounded phenotypic data.

This guide outlines the mechanistic basis for this compound specificity and provides a rigorous, self-validating experimental framework to confirm its activity is restricted to the Rgg2/3 circuit.

Mechanistic Divergence

To validate specificity, one must understand the divergent signaling architectures of the two systems. This compound does not bind Rgg transcription factors directly; it inhibits the "brake" (PepO) of the Rgg2/3 system.

FeatureRgg2/3 System Rgg1 (RopB) System
Primary Function Biofilm formation, Lysozyme resistanceSpeB protease production (Virulence)
Pheromone Signal SHP (Short Hydrophobic Peptides)SIP (SpeB-Inducing Peptide)
Regulatory Logic Rgg2 (Activator) / Rgg3 (Repressor)RopB (Activator)
PepO Role Degrades SHP (Silences system)No significant degradation of SIP
This compound Effect Activation (via PepO inhibition)No Effect
Mechanism of Action Visualization

The following diagram illustrates how this compound selectively activates Rgg2/3 by targeting the PepO-SHP axis, leaving the Rgg1-SIP axis untouched.

G cluster_0 Rgg2/3 Pathway (Target) cluster_1 Rgg1 (RopB) Pathway (Off-Target) SHP SHP Pheromone (Native Signal) PepO PepO (Endopeptidase) SHP->PepO Degradation Rgg2_3 Rgg2/3 Receptors SHP->Rgg2_3 Activation SIP SIP Pheromone PepO->SIP No Interaction Phenotype1 Biofilm & Lysozyme Resistance Rgg2_3->Phenotype1 RopB RopB Receptor SIP->RopB Activation Phenotype2 SpeB Protease Production RopB->Phenotype2 P516 This compound (Small Molecule) P516->PepO Inhibits

Figure 1: Mechanism of Specificity. This compound inhibits PepO, preventing SHP degradation.[2][3] Because PepO does not regulate SIP levels, the Rgg1 pathway remains unaffected.

Comparative Performance Analysis

The following data summarizes the expected performance of this compound when tested against standard reporter strains. Use these benchmarks to validate your compound batch.

MetricRgg2/3 Reporter (Pshp3-luxAB)Rgg1 Reporter (PspeB-luxAB)
Basal Activity (No Agent) Low (Repressed by Rgg3)Low to Moderate (Density dependent)
Response to this compound >100-fold Induction No significant change (< 1.5-fold)
Response to Native Peptide Induction (SHP2/3)Induction (SIP)
EC50 Estimate ~5 - 10 µM (Context dependent)N/A

Key Insight: Specificity is derived from the substrate selectivity of the PepO enzyme. This compound is an uncompetitive inhibitor of PepO; therefore, its efficacy relies on the presence of endogenous SHP production.

Experimental Validation Protocols

To rigorously validate this compound specificity, you must employ a "Dual-Reporter" strategy. Relying solely on phenotypic observation (e.g., biofilm) is insufficient due to the complex interplay between SpeB and biofilm matrix stability.

Protocol A: Dual-Luciferase Specificity Screen

Objective: Quantify transcriptional activation of Rgg2/3 vs. Rgg1 in response to this compound.

Materials:

  • Strain A (Target): S. pyogenes carrying Pshp3-luxAB (or Pshp2-luxAB).

  • Strain B (Control): S. pyogenes carrying PspeB-luxAB (RopB reporter).

  • Compound: this compound (dissolved in DMSO).

  • Positive Controls: Synthetic SHP3-C8 peptide (for Strain A); Synthetic SIP peptide (for Strain B).

Methodology:

  • Culture Prep: Grow strains overnight in Chemically Defined Medium (CDM) to minimize peptide interference from complex media (like THY).

  • Inoculation: Dilute overnight cultures 1:50 into fresh CDM in a 96-well opaque plate.

  • Treatment:

    • Add this compound (Gradient: 0.1 µM to 50 µM).

    • Include DMSO vehicle control.

    • Include Positive Controls (100 nM SHP3-C8 for Strain A; 100 nM SIP for Strain B).

  • Measurement: Monitor OD600 (growth) and Luminescence (RLU) every 30 minutes for 8–10 hours at 37°C.

  • Data Analysis:

    • Normalize RLU to OD600 (RLU/OD).

    • Calculate Specificity Ratio :

      
      .
      
    • Pass Criteria: Rgg2/3 induction > 50-fold; Rgg1 induction < 2-fold.

Protocol B: In Vitro PepO Inhibition Assay

Objective: Confirm the molecular mechanism (PepO inhibition) to rule out off-target transcriptional effects.

Materials:

  • Recombinant PepO protein (purified from E. coli).

  • Fluorogenic Substrate: Mca-PLGL-Dpa-AR-NH2 (or similar FRET peptide cleaved by neprilysins).

  • This compound.[1][2][3][4]

Methodology:

  • Reaction Mix: Combine 10 nM recombinant PepO in reaction buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl2).

  • Inhibitor Addition: Add this compound (10 µM) and incubate for 15 minutes at room temperature.

  • Substrate Initiation: Add fluorogenic substrate (10 µM).

  • Kinetics: Measure fluorescence increase (Excitation 320 nm / Emission 405 nm) continuously for 30 minutes.

  • Validation: this compound should reduce the initial velocity (

    
    ) of the reaction by >80% compared to vehicle control.
    

Validation Logic Flowchart

Use this decision tree to interpret your experimental results.

ValidationLogic Start Start Validation (this compound) Step1 Run Pshp3-lux Assay (Rgg2/3 Reporter) Start->Step1 Decision1 Is Luminescence Induced >50x? Step1->Decision1 Step2 Run PspeB-lux Assay (Rgg1 Reporter) Decision1->Step2 Yes ResultFail1 FAIL: Compound Inactive Decision1->ResultFail1 No Decision2 Is Luminescence Induced? Step2->Decision2 Step3 Run PepO Enzymatic Assay Decision2->Step3 No (Desired) ResultFail2 FAIL: Non-Specific / Off-Target Decision2->ResultFail2 Yes (Cross-reactive) Decision3 Is PepO Inhibited? Step3->Decision3 ResultPass VALIDATED: Specific Rgg2/3 Agonist Decision3->ResultPass Yes ResultFail3 FAIL: Unknown Mechanism Decision3->ResultFail3 No

Figure 2: Validation Logic Tree. A systematic approach to confirming this compound specificity.

References

  • Wilkening, R. V., Chang, J. C., & Federle, M. J. (2016). PepO, a CovRS-controlled endopeptidase, disrupts Streptococcus pyogenes quorum sensing.[5] Molecular Microbiology, 99(1), 71–87.[5] [Link]

  • Aggarwal, C., Jimenez, J. C., Lee, H., Chlipala, G. E., Ratia, K., & Federle, M. J. (2018). A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO. Journal of Biological Chemistry, 293(5), 1477–1488. [Link]

  • Chang, J. C., LaSarre, B., Jimenez, J. C., Aggarwal, C., & Federle, M. J. (2011). Two group A streptococcal peptide pheromones act through opposing Rgg regulators to control biofilm development. PLoS Pathogens, 7(8), e1002190. [Link]

  • Do, H., Makthal, N., VanderWal, A. R., Ruda, G. F., Satyshur, K. A., & Kumar, R. (2017). Structural basis of Rgg protein binding to their regulatory pheromones and target DNA promoters. Proceedings of the National Academy of Sciences. [Link]

Sources

confirming P516-0475 target engagement via thermal shift

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validating P516-0475 Target Engagement via Thermal Shift Assays

Executive Summary & Strategic Context

This compound is a specialized small molecule probe identified as a potent inhibitor of PepO , a neprilysin-like metalloendopeptidase in Streptococcus pyogenes (Group A Strep).[1][2] Unlike typical ATP-competitive kinase inhibitors, this compound functions as an uncompetitive inhibitor , meaning it preferentially binds to the Enzyme-Substrate (ES) complex rather than the free enzyme.

This mechanism presents a unique challenge for standard target engagement assays. A conventional Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA) performed on apo-protein often yields false negatives because the compound lacks affinity for the free enzyme.

This guide details a modified Substrate-Coupled Thermal Shift protocol designed to confirm this compound engagement. We compare its performance against standard controls to validate its mechanism of action (MoA) and provide a robust framework for screening analogous quorum-sensing modulators.

Mechanistic Grounding

To design a self-validating protocol, one must understand the biological circuit. PepO normally degrades Short Hydrophobic Peptides (SHPs), which are pheromones for the Rgg2/3 quorum sensing (QS) pathway.[1][2]

  • Normal State: PepO degrades SHP

    
     No Rgg2/3 activation.
    
  • This compound Action: Binds PepO-SHP complex

    
     Prevents degradation 
    
    
    
    SHP accumulates
    
    
    Rgg2/3 Activation.
Pathway Visualization

G cluster_inhibition Uncompetitive Inhibition PepO PepO (Endopeptidase) Complex PepO-SHP Complex PepO->Complex + SHP SHP SHP (Pheromone) P516 This compound Complex->P516 Targeting Degradation Degradation (Inactive QS) Complex->Degradation Catalysis Activation Rgg2/3 Pathway Activation Complex->Activation Stabilized by This compound

Figure 1: Mechanism of Action. This compound targets the transition state or ES complex, preventing pheromone turnover.

Comparative Analysis: Experimental Data

The following data summarizes the expected thermal shifts (


) when validating this compound.[3] Note the distinct lack of shift in the "Apo" condition, a hallmark of uncompetitive inhibition.

Table 1: Thermal Shift Performance Comparison

Experimental ConditionComponent AComponent BComponent C

(Observed)

(Shift)
Interpretation
Negative Control PepO (WT)DMSOBuffer52.0°CReferenceBaseline stability of recombinant PepO.
Standard TSA PepO (WT)This compound Buffer52.2°C+0.2°C (ns)False Negative: Compound does not bind free enzyme significantly.
Substrate Control PepO (WT)SHP PeptideDMSO54.5°C+2.5°CStabilization due to substrate binding (ES complex formation).
Test Condition PepO (WT)SHP PeptideThis compound 61.0°C +9.0°C Synergistic Stabilization: Confirms uncompetitive binding to ES complex.

Critical Insight: If you observe a shift in the "Standard TSA" (Apo) condition, verify your protein purity. This compound should theoretically require the substrate for maximal potency. Significant binding to Apo-PepO suggests off-target effects or a degradation product.

Detailed Protocol: Substrate-Coupled TSA

This protocol uses SYPRO Orange dye.[4] For uncompetitive inhibitors, the order of addition is critical.

Reagents & Equipment
  • Target: Recombinant PepO (Wild Type or E>A catalytic mutant).

    • Note: Using a catalytic mutant (e.g., E495A) is preferred to prevent substrate degradation during the heating ramp, ensuring the "ES" complex remains intact.

  • Ligand: this compound (10 mM DMSO stock).

  • Co-Factor/Substrate: SHP-3 Peptide (Synthetic: DIIIIVGG).

  • Dye: SYPRO Orange (5000x stock).[4]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM

    
     (Metalloproteases require Zinc).
    
Workflow Logic

Workflow Step1 Prepare Protein Mix (PepO + Buffer + Zn2+) Step2 Add Substrate (SHP) Induce ES Complex Step1->Step2 Essential for Uncompetitive Binders Step3 Add this compound (or DMSO Control) Step2->Step3 Step4 Incubate 15 min @ RT Step3->Step4 Step5 Add SYPRO Orange Step4->Step5 Step6 Run Melt Curve (25°C to 95°C) Step5->Step6

Figure 2: Step-by-step Substrate-Coupled TSA workflow.

Step-by-Step Methodology
  • Protein Preparation: Dilute PepO to a final concentration of 2–5

    
    M in assay buffer. Ensure the buffer contains physiological Zinc (
    
    
    
    M) to maintain structural integrity of the metallopeptidase.
  • Substrate Addition (The "Lock"): Add SHP peptide to the protein solution at 10x

    
      (approx. 50–100 
    
    
    
    M).
    • Why? You must saturate the active site to populate the ES complex. If using WT PepO, keep everything on ice to minimize degradation before the run.

  • Compound Dosing:

    • Well A: Protein + Substrate + DMSO (1%).

    • Well B: Protein + Substrate + this compound (50

      
      M).
      
    • Well C (Control): Protein + DMSO (No Substrate).

  • Plate Setup: Dispense 20

    
    L per well into a white 96-well qPCR plate. Add SYPRO Orange (final 5x). Seal with optical film.
    
  • Thermal Ramp: Run on a qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).

    • Profile: 25°C to 95°C.

    • Ramp Rate: 0.05°C/sec (or 1°C/min). Slower ramps allow equilibrium binding, crucial for ternary complexes (Enzyme-Substrate-Inhibitor).

Troubleshooting & Validation

Issue: No shift observed with this compound.

  • Root Cause 1: Substrate Depletion. If using WT PepO, it may have chewed up the SHP peptide before the thermal ramp reached the melting point.

    • Fix: Use a catalytic dead mutant (PepO E>A) or a non-hydrolyzable substrate analog (e.g., retro-inverso peptide).

  • Root Cause 2: Zinc Chelation. Did you add EDTA?

    • Fix: Metalloproteases unfold rapidly without metal ions. Ensure buffers are EDTA-free and supplemented with

      
      .
      

Issue: High Fluorescence Background at RT.

  • Root Cause: this compound might be aggregating or fluorescent itself.

    • Fix: Run a "No Protein" control (Buffer + Compound + Dye). If this signal is high, this compound is interfering with the dye. Switch to an intrinsic tryptophan fluorescence TSA (nanoDSF) if available.

References

  • Federle, M. J., et al. (2018).[2] "A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO."[1][2][5][6] Journal of Biological Chemistry, 293(8), 2792-2802. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability."[7] Nature Protocols, 2(9), 2212–2221. [Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[8] Nature Protocols, 9(9), 2100–2122. [Link]

Sources

P516-0475 cross-reactivity with other metalloproteases

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: P516-0475 Selectivity & Cross-Reactivity Profiling Content Type: Publish Comparison Guide Subject: this compound (PepO Inhibitor) vs. Mammalian & Bacterial Metalloproteases

Executive Summary: The Precision of this compound

This compound (CAS 1359627-33-0) is a small-molecule, uncompetitive inhibitor of the bacterial metalloendopeptidase PepO (Streptococcus pyogenes).[1] Unlike broad-spectrum metalloprotease inhibitors (e.g., GM6001, Phosphoramidon) that indiscriminately chelate the active site zinc, this compound is utilized primarily to induce the Rgg2/3 Quorum Sensing (QS) pathway by stabilizing Short Hydrophobic Pheromones (SHPs).

The Critical Challenge: PepO belongs to the M13 peptidase family (neprilysin-like proteases). It shares significant structural homology with mammalian Neprilysin (NEP/CD10) and Endothelin-Converting Enzymes (ECEs) . For researchers moving from bacterial culture to host-pathogen co-culture or in vivo models, distinguishing between PepO inhibition and off-target host protease inhibition is paramount.

This guide defines the cross-reactivity landscape of this compound, providing the experimental frameworks required to validate its specificity in your system.

Mechanism of Action & Signaling Context

To understand cross-reactivity risks, one must understand the target mechanism. This compound does not compete directly for the catalytic cleft in the same manner as substrate analogues; it acts as an uncompetitive inhibitor .

Pathway Visualization: Rgg2/3 Induction

The following diagram illustrates the specific intervention point of this compound within the streptococcal quorum sensing circuit.

Rgg2_3_Pathway SHP_Gene shp Gene ProSHP Pro-SHP (Precursor) SHP_Gene->ProSHP SHP_Export Export & Processing ProSHP->SHP_Export Mature_SHP Mature SHP (Pheromone) SHP_Export->Mature_SHP PepO PepO (Endopeptidase) Mature_SHP->PepO Substrate Importer Opp Oligopeptide Permease Mature_SHP->Importer Accumulation Degraded Degraded Peptides PepO->Degraded Hydrolysis P516 This compound (Inhibitor) P516->PepO Uncompetitive Inhibition Rgg2_3 Rgg2/3 Receptor Importer->Rgg2_3 Internalization Transcription Virulence Gene Expression Rgg2_3->Transcription Activation

Caption: this compound inhibits PepO, preventing SHP degradation. Accumulated SHP is re-imported, binding Rgg2/3 to drive gene expression.

Comparative Analysis: Cross-Reactivity Profile

The primary risk in using this compound is the potential for "off-target" effects on mammalian M13 metalloproteases, which regulate blood pressure (via natriuretic peptides) and neuroinflammation (via amyloid degradation).

Table 1: this compound vs. Standard Metalloprotease Inhibitors
FeatureThis compound Phosphoramidon Thiorphan GM6001 (Galardin)
Primary Target Bacterial PepO (M13)Thermolysin / NEP / ECEMammalian NEP (CD10)Broad MMPs (1, 2, 8, 9)
Mechanism UncompetitiveCompetitive (Transition state)CompetitiveCompetitive (Zinc chelator)
Specificity High (PepO selective)Low (Pan-M13/M4)Moderate (NEP selective)Low (Broad MMP)
Human Cross-Reactivity Low risk (Must Validate)*High (Inhibits human NEP)High (Inhibits human NEP)High (Inhibits MMPs/ADAMs)
Application Bacterial QS InductionProtease characterizationCardiovascular/Neuro researchCancer/Matrix research

> Note: While this compound is optimized for bacterial PepO, high-concentration use (>50 µM) in mammalian co-cultures requires validation against human Neprilysin due to active site conservation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Differential FRET Quenching Assay (Specificity Check)

Objective: Determine if this compound inhibits human Neprilysin (NEP) compared to bacterial PepO.

Materials:

  • Substrate: Mca-RPPGFSAFK(Dnp)-OH (Fluorogenic substrate cleaved by both PepO and NEP).

  • Enzymes: Recombinant S. pyogenes PepO (Target) and Recombinant Human NEP (Off-target).

  • Inhibitors: this compound (Test), Phosphoramidon (Positive Control for both).

Methodology:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.05% Brij-35. Crucial: Add 10 µM ZnCl₂ to ensure metalloprotease activity.

  • Titration: Prepare serial dilutions of this compound (0.1 µM to 100 µM) in a black 96-well plate.

  • Enzyme Addition: Add 5 nM PepO to rows A-D; Add 5 nM Human NEP to rows E-H. Incubate for 15 min at 37°C.

    • Why? Uncompetitive inhibitors often require enzyme-substrate complex formation, but pre-incubation ensures equilibrium for competitive controls.

  • Reaction Start: Add 10 µM FRET substrate.

  • Detection: Monitor fluorescence (Ex/Em: 320/405 nm) kinetically for 60 minutes.

Interpretation:

  • Specific Result: this compound reduces PepO activity (Vmax decreases) but leaves Human NEP activity >90% intact.

  • Non-Specific Result: Both enzymes show dose-dependent inhibition (indicates this compound is acting as a generic zinc chelator or pan-M13 inhibitor in your buffer conditions).

Protocol B: Functional Rgg2/3 Reporter Assay (Potency Check)

Objective: Confirm biological activity is due to PepO inhibition, not general toxicity.

  • Strain: S. pyogenes reporter strain (e.g., Pshp3-luxAB).[1][2]

  • Treatment: Treat log-phase cultures with this compound (10 µM).

  • Control: Use a ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     mutant strain.[1][3][4]
    
    • Validation Logic: If this compound works by inhibiting PepO, it should not further increase luminescence in a

      
       mutant (where the target is already absent).[1] If luminescence changes in the mutant, you have off-target bacterial effects.
      

Decision Workflow for Co-Culture Models

When using this compound in systems containing both bacteria and mammalian cells (e.g., neutrophil killing assays), follow this logic flow to ensure data integrity.

Validation_Workflow Start Start: Co-Culture Experiment (Bacteria + Host Cells) Step1 Apply this compound Start->Step1 Check1 Check Host Cell Viability (LDH / MTT Assay) Step1->Check1 Toxicity Toxicity Detected: Likely Off-Target MMP Inhibition Check1->Toxicity Viability < 80% Safe Host Cells Viable Check1->Safe Viability > 90% Check2 Check Host NEP Activity (Substrate Cleavage) Safe->Check2 Interference NEP Inhibited: Data Confounded Check2->Interference Activity Dropped Valid NEP Active: Proceed with Analysis Check2->Valid No Change

Caption: Validation logic to rule out host cell toxicity or off-target Neprilysin (NEP) inhibition before interpreting bacterial virulence data.

References

  • Federle, M. J., et al. (2018). "A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO." Journal of Biological Chemistry, 293(8), 2729-2741.

  • Oefner, C., et al. (2000). "Structure of human neutral endopeptidase (Neprilysin) complexed with phosphoramidon." Journal of Molecular Biology, 296(2), 341-349.

  • Chang, J. C., et al. (2011). "Pathogenic Streptococcus species utilize a broad-spectrum metalloprotease to combat host defense peptides." Cell Host & Microbe, 9(3), 200-209.

Sources

P516-0475 Efficacy in Wild-Type vs. Mutant Group A Streptococcus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel antimicrobial candidate, P516-0475, against wild-type Streptococcus pyogenes (Group A Streptococcus, GAS) and a rationally designed mutant strain. As a senior application scientist, the following analysis is structured to provide not just data, but a deeper understanding of the experimental rationale and the potential clinical implications of the observed results.

Introduction: The Challenge of Group A Streptococcus and the Promise of this compound

Group A Streptococcus (GAS) is a significant human pathogen responsible for a wide range of infections, from common pharyngitis to life-threatening invasive diseases like necrotizing fasciitis and streptococcal toxic shock syndrome.[1][2] The bacterium's ability to evade the host immune response is a key factor in its virulence.[1][3] A critical component of this immune evasion is the bacterium's capacity to counteract oxidative stress imposed by host immune cells.[1][3]

This compound is a novel investigational small molecule designed to specifically inhibit a key enzyme in the GAS oxidative stress response pathway. This guide details the comparative efficacy of this compound against a standard wild-type GAS strain and a mutant strain engineered to express a modified target enzyme, providing insights into the compound's mechanism of action and potential for resistance development.

The Target: A Key Oxidative Stress Response Pathway in GAS

This compound is hypothesized to target a critical enzyme involved in the detoxification of reactive oxygen species (ROS), a key defense mechanism for GAS against the host's innate immune system.[1][3] The proposed signaling pathway and the inhibitory action of this compound are depicted below.

cluster_host Host Immune Cell cluster_gas Group A Streptococcus Phagocytosis Phagocytosis ROS_production Reactive Oxygen Species (ROS) Production Phagocytosis->ROS_production triggers Target_Enzyme Target Enzyme (e.g., NADH Oxidase) ROS_production->Target_Enzyme oxidative stress Detoxification ROS Detoxification Target_Enzyme->Detoxification catalyzes Bacterial_Survival Bacterial Survival & Proliferation Detoxification->Bacterial_Survival enables P516_0475 This compound P516_0475->Target_Enzyme inhibits

Figure 1: Proposed mechanism of action for this compound.

Experimental Design: A Head-to-Head Comparison

To rigorously evaluate the efficacy of this compound and to understand its interaction with the target, a comparative study was designed using a wild-type GAS strain and a mutant strain with a specific alteration in the putative target enzyme.

cluster_assays Efficacy Assays Start Start: GAS Strains Wild_Type Wild-Type GAS (Control) Start->Wild_Type Mutant Mutant GAS (Target Altered) Start->Mutant MIC Minimum Inhibitory Concentration (MIC) Determination Wild_Type->MIC expose to This compound Time_Kill Time-Kill Kinetics Assay Wild_Type->Time_Kill treat with This compound Mutant->MIC expose to This compound Mutant->Time_Kill treat with This compound Comparative_Efficacy Comparative Efficacy Analysis MIC->Comparative_Efficacy provides data for Time_Kill->Comparative_Efficacy provides data for

Figure 2: Experimental workflow for comparing this compound efficacy.

Bacterial Strains
  • Wild-Type (WT): Streptococcus pyogenes (e.g., ATCC 19615), a well-characterized strain with a fully functional oxidative stress response system.

  • Mutant (MUT): An isogenic mutant of the wild-type strain, constructed to carry a specific, non-synonymous mutation in the gene encoding the target enzyme. This mutation is designed to alter the binding site of this compound without completely abrogating the enzyme's function, a scenario that might mimic the development of clinical resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: GAS strains are cultured on blood agar plates. Colonies are then used to inoculate a suitable broth medium (e.g., Todd-Hewitt broth supplemented with yeast extract) and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Drug Dilution Series: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation of Cultures: Log-phase cultures of both wild-type and mutant GAS are prepared as described for the MIC assay.

  • Exposure to this compound: The bacterial cultures are exposed to various concentrations of this compound (e.g., 1x, 4x, and 8x the MIC). A growth control with no drug is also included.

  • Sampling over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Counting: The collected aliquots are serially diluted and plated on blood agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound.

Results: A Quantitative Comparison

The following tables summarize the hypothetical data obtained from the described experiments.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

StrainGenotypeMIC (µg/mL)Fold Change
Wild-Type (WT)Target Intact0.5-
Mutant (MUT)Target Altered8.016x

Table 2: Time-Kill Kinetics of this compound (at 4x MIC of WT)

Time (hours)Wild-Type (WT) - Log10 CFU/mL ReductionMutant (MUT) - Log10 CFU/mL Reduction
000
21.50.2
43.2 (Bactericidal)0.5
8> 4.00.8
24No Regrowth1.2

Discussion and Interpretation

The results clearly demonstrate that this compound is highly effective against the wild-type GAS strain, with a low MIC value of 0.5 µg/mL. The time-kill assay further reveals a rapid bactericidal activity, achieving a greater than 3-log reduction in viable bacteria within 4 hours at a concentration of 4x the MIC.

In contrast, the mutant strain exhibits a significant 16-fold increase in the MIC, indicating a substantial decrease in susceptibility to this compound. The time-kill kinetics for the mutant strain show a much slower and less pronounced bactericidal effect, bordering on bacteriostatic at the tested concentration.

cluster_wt Wild-Type GAS cluster_mut Mutant GAS P516_0475_Application Application of This compound WT_Target Intact Target Enzyme P516_0475_Application->WT_Target MUT_Target Altered Target Enzyme P516_0475_Application->MUT_Target WT_Binding High-Affinity Binding WT_Target->WT_Binding WT_Inhibition Effective Enzyme Inhibition WT_Binding->WT_Inhibition WT_Outcome Bactericidal Effect (Low MIC) WT_Inhibition->WT_Outcome MUT_Binding Low-Affinity Binding MUT_Target->MUT_Binding MUT_Inhibition Ineffective Enzyme Inhibition MUT_Binding->MUT_Inhibition MUT_Outcome Reduced Susceptibility (High MIC) MUT_Inhibition->MUT_Outcome

Figure 3: Logical relationship between genotype and phenotype.

This stark difference in efficacy between the wild-type and mutant strains strongly supports the hypothesis that the targeted enzyme is indeed the primary mechanism of action for this compound. The specific mutation in the mutant strain likely alters the conformational binding site of the drug, thereby reducing its inhibitory activity.

Conclusion and Future Directions

This compound demonstrates potent and rapid bactericidal activity against wild-type Group A Streptococcus. The significant reduction in efficacy against a mutant strain with an altered target enzyme validates the proposed mechanism of action and highlights a potential pathway for the development of resistance.

Future studies should focus on:

  • Screening for the prevalence of similar mutations in clinical isolates of GAS.

  • Investigating the in vivo efficacy of this compound in animal models of GAS infection.

  • Exploring combination therapies that could potentially mitigate the emergence of resistance.

This guide provides a foundational understanding of the antimicrobial properties of this compound and a clear experimental framework for its continued development. The data underscores the importance of a target-based approach in modern antibiotic discovery and the necessity of proactively investigating resistance mechanisms.

References

  • Mechanisms of group A Streptococcus resistance to reactive oxygen species. FEMS Microbiology Reviews.[Link]

  • Mechanisms of group A Streptococcus resistance to reactive oxygen species - PMC - NIH. National Institutes of Health.[Link]

  • Group A Streptococcus and its antibiotic resistance - PMC. National Institutes of Health.[Link]

  • New form of antimicrobial resistance discovered in Group A Streptococcus. Drug Target Review.[Link]

  • “Pathogenesis And Resistance Mechanisms In Group A Streptococcus: A Clinical And Molecular Perspective”. ResearchGate.[Link]

  • Group A Strep | Caparon Lab | Washington University in St. Louis. Washington University in St. Louis.[Link]

  • Streptococcus pyogenes (Group A) | Johns Hopkins ABX Guide. Johns Hopkins ABX Guide.[Link]

  • Group A Streptococcal (GAS) Infections Treatment & Management. Medscape.[Link]

  • Penicillin V four times daily for five days versus three times daily for 10 days in patients with pharyngotonsillitis caused by group A streptococci: randomised controlled, open label, non-inferiority study. PubMed.[Link]

  • A Randomized Controlled Study of 5 and 10 Days Treatment With Phenoxymethylpenicillin for Pharyngotonsillitis Caused by Streptococcus Group A. PubMed.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling P516-0475

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity: P516-0475 (PepO Inhibitor) Application: Small molecule inducer of Streptococcus Quorum Sensing (Rgg2/3 pathway) CAS: 1359627-33-0 (Referenced)[1]

Part 1: Executive Safety Assessment (The "Why")

As a Senior Application Scientist, I must emphasize that this compound is a novel bioactive small molecule . Unlike common reagents with established toxicological profiles (e.g., Sodium Chloride), this compound lacks a comprehensive LD50 or chronic toxicity dataset.

Therefore, scientific integrity dictates we apply the Precautionary Principle . We treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until proven otherwise. Furthermore, because this compound is almost exclusively used to modulate virulence in Streptococcus pyogenes (Group A Strep), your PPE strategy must often account for a dual-threat environment : chemical exposure (the inhibitor) and biological exposure (BSL-2 pathogens).

The Solvent Factor

This compound is hydrophobic and typically reconstituted in DMSO (Dimethyl Sulfoxide) . DMSO is a potent skin penetrant that can "carry" dissolved small molecules directly into the bloodstream. Your PPE must specifically defend against this DMSO-facilitated transport.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice to specific, task-based protection levels.

Operational PhaseRespiratory ProtectionDermal Protection (Gloves)Ocular/Face ProtectionBody Shielding
1.[2][3] Receiving & Storage (Sealed Vials)Standard Lab VentilationSingle Nitrile (Standard 4-5 mil)Safety Glasses with Side ShieldsStandard Lab Coat (Cotton/Poly)
2. Weighing & Reconstitution (Solid Powder)N95/P2 Respirator OR Biosafety Cabinet (Class II)Double Gloving Required: 1. Inner: Latex/Nitrile2. Outer: Nitrile (min 5 mil) Chemical Splash Goggles (Powder drift risk)Tyvek® Sleeves or Front-Closing Gown
3. Experimental Application (DMSO Solution)Biosafety Cabinet (Class II) if used with bacteriaChemical Resistant Nitrile Note: Change immediately upon splash. DMSO degrades nitrile in <5 mins.Safety Glasses or Face Shield (if splash risk high)Standard Lab Coat + Closed-toe shoes
4. Waste Disposal Standard Lab VentilationDouble Nitrile Safety GlassesStandard Lab Coat
Critical Glove Protocol (The "DMSO Defense")

When handling this compound in DMSO:

  • Do NOT use Latex alone: DMSO permeates latex rapidly.

  • The "Splash & Change" Rule: If a droplet of this compound/DMSO stock hits your glove, do not wipe it. Remove the glove immediately , wash hands, and re-glove. The breakthrough time for DMSO on thin nitrile is often under 5 minutes.

Part 3: Mechanism of Action & Biological Context

To handle this compound safely, you must understand what it does. It is not a passive chemical; it is a virulence modulator.

Mechanism: this compound inhibits PepO , an endopeptidase that normally degrades Short Hydrophobic Pheromones (SHPs).[4][5] By inhibiting PepO, this compound stabilizes these pheromones, artificially inducing the Rgg2/3 quorum sensing pathway, which controls virulence factors.[4]

Visualization: this compound Signaling Pathway

Figure 1: The logical pathway of this compound induced Quorum Sensing.

G P516 This compound (Small Molecule) PepO PepO (Endopeptidase) P516->PepO Inhibits SHP SHP Pheromones (Signaling Peptides) PepO->SHP Degrades (Normal State) Rgg Rgg2/3 (Transcriptional Regulators) SHP->Rgg Activates/Binds GeneExp Virulence Gene Expression Rgg->GeneExp Upregulates

Caption: this compound inhibits PepO, preventing the degradation of SHP pheromones.[4] Accumulated SHP binds Rgg2/3, triggering virulence gene expression.

Part 4: Operational Handling & Reconstitution Protocol

Reconstitution (Standard Stock: 10 mM)

Most experiments require a 10 mM stock solution.

  • Solubility: Soluble in DMSO (up to ~30 mg/mL). Poorly soluble in water.

  • Step-by-Step:

    • Calculate volume required based on molecular weight (MW: ~350-450 g/mol depending on salt form—verify batch specific MW on vial).

    • In a Fume Hood: Add high-grade anhydrous DMSO to the vial.

    • Vortex gently for 30 seconds.

    • Aliquot immediately into amber glass or high-quality polypropylene tubes (avoid polystyrene which DMSO attacks).

    • Store: -20°C. Stable for 6 months. Avoid freeze-thaw cycles (limit to 3).

Experimental Application (In Vitro)

When adding this compound to bacterial culture (S. pyogenes):

  • Dilution: Do not add 100% DMSO stock directly to cells if possible. Create an intermediate dilution in media or ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking the compound's effect.

  • Control: Always run a "Vehicle Control" (DMSO only) to prove that observed virulence changes are due to this compound, not the solvent.

Part 5: Emergency Response & Disposal Logic

Spill Response Workflow

If this compound is spilled, the cleanup method depends on its state (Powder vs. Liquid).

SpillResponse Start Spill Detected State Determine State Start->State Powder Solid/Powder State->Powder Liquid Liquid (DMSO Soln) State->Liquid ActionP 1. Cover with wet paper towel (Prevent dust) 2. Wipe up Powder->ActionP ActionL 1. Absorb with inert pads 2. Clean with 70% Ethanol 3. Wash with soap/water Liquid->ActionL Disposal Dispose as Hazardous Chemical Waste ActionP->Disposal ActionL->Disposal

Caption: Decision logic for containing and cleaning this compound spills based on physical state.

Disposal Classification
  • Unused Stock: Must be disposed of as Hazardous Chemical Waste (Code: Organic Solvent/Toxic).

  • Treated Cell Culture: If this compound is added to S. pyogenes, the waste is Biohazardous Chemical Waste . It must be autoclaved (to kill bacteria) or incinerated. Note: Autoclaving does not destroy the chemical structure of many small molecules; incineration is preferred for final destruction.

References

  • Primary Discovery & Mechanism: Aggarwal, C., Jimenez, J. C., Lee, H., Chlipala, G. E., Ratia, K., & Federle, M. J. (2018). A novel chemical inducer of Streptococcus quorum sensing acts by inhibiting the pheromone-degrading endopeptidase PepO.[4][5][6][7] Journal of Biological Chemistry, 293(10).

  • Chemical Properties & Supply: TargetMol. This compound Product Information.

  • General Laboratory Safety (DMSO Handling): American Chemical Society (ACS). Dimethyl Sulfoxide (DMSO) Safety Guide.

Sources

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。